2-(3-methyl-1H-pyrazol-1-yl)pyridine
Description
Properties
Molecular Formula |
C9H9N3 |
|---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-(3-methylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-8-5-7-12(11-8)9-4-2-3-6-10-9/h2-7H,1H3 |
InChI Key |
IFUCYZDWJZBOPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
2-(3-methyl-1H-pyrazol-1-yl)pyridine chemical structure and properties
This guide details the chemical structure, synthesis, and technical properties of 2-(3-methyl-1H-pyrazol-1-yl)pyridine , a pivotal bidentate nitrogen-donor ligand used in organometallic chemistry, particularly for ruthenium and iridium complexes in catalysis and materials science.
Executive Summary
2-(3-methyl-1H-pyrazol-1-yl)pyridine (often abbreviated as 3-Me-pzpy or L ) is an unsymmetrical, neutral bidentate ligand belonging to the
This ligand is critical in the design of transition metal complexes (Ru, Ir, Pt) where fine-tuning of the ligand field strength and steric environment is required. The 3-methyl substituent, positioned adjacent to the coordinating nitrogen (N2) of the pyrazole, introduces steric hindrance near the metal center, often influencing magnetic properties (e.g., spin crossover in Fe(II) complexes) and catalytic selectivity.
Chemical Identity & Structure
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 2-(3-methyl-1H-pyrazol-1-yl)pyridine |
| CAS Number | 104770-99-2 |
| Molecular Formula | |
| Molecular Weight | 159.19 g/mol |
| SMILES | Cc1n(nccc1)c2ccccn2 |
| Appearance | Colorless to pale yellow oil or low-melting solid |
Structural Analysis
The molecule consists of a pyridine ring linked via a C-N bond to the N1 position of a pyrazole ring.
-
Coordination Mode: It binds metals in a bidentate fashion through the pyridine nitrogen (
) and the pyrazole nitrogen ( , specifically N2). -
Steric Environment: The methyl group at position 3 of the pyrazole ring is proximal to the metal center upon coordination. This creates a "steric fence" that can retard ligand exchange or enforce specific geometries.
-
Electronic Asymmetry: Unlike 2,2'-bipyridine, the pyrazole ring is a stronger
-donor but a weaker -acceptor, raising the energy of the metal's -orbitals (destabilizing the HOMO).
Structural Diagram (DOT)
The following diagram illustrates the connectivity and the steric zone created by the methyl group.
Caption: Structural logic of 2-(3-methyl-1H-pyrazol-1-yl)pyridine showing the bidentate coordination and the steric influence of the 3-methyl group on the metal center.
Synthesis Protocols
Two primary pathways exist for synthesizing this ligand: Nucleophilic Aromatic Substitution (
Method A: Copper-Catalyzed C-N Coupling (Recommended)
This method utilizes a modified Ullmann coupling or Buchwald-Hartwig amination to couple 2-bromopyridine with 3-methylpyrazole.
Reagents:
-
2-Bromopyridine (1.0 eq)
-
3-Methylpyrazole (1.2 eq)
- (10 mol%)
-
Ligand: trans-1,2-Cyclohexanediamine or 1,10-Phenanthroline (20 mol%)
-
Base:
or (2.0 eq) -
Solvent: Toluene or Dioxane (Anhydrous)
Protocol:
-
Charge: In a glovebox or under Argon, charge a Schlenk flask with
, Base, and the solid reagents. -
Add Liquids: Add the solvent, 2-bromopyridine, 3-methylpyrazole, and the diamine ligand via syringe.
-
Heat: Seal the flask and heat to 110°C for 24 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography.
-
Eluent: Hexane:Ethyl Acetate (gradient from 9:1 to 4:1).
-
Note: The product usually elutes after unreacted bromopyridine.
-
Regioselectivity Note: 3-methylpyrazole exists as a tautomer (
Method B: Condensation (Hydrazine Route)
Reaction of 2-hydrazinopyridine with a 1,3-dicarbonyl equivalent.
Reagents:
-
4,4-dimethoxy-2-butanone (or equivalent masked diketone)
-
Ethanol/HCl
Protocol:
-
Dissolve 2-hydrazinopyridine in Ethanol.
-
Add the ketone dropwise.
-
Reflux for 4–6 hours.
-
Risk: This method often yields a mixture of 3-methyl and 5-methyl isomers which are difficult to separate. Method A is superior for isomeric purity.
Physical & Chemical Properties[1][2][3][5][6][7][8]
| Property | Data | Notes |
| Physical State | Pale yellow oil / Low melting solid | Often solidifies upon standing or cooling. |
| Solubility | Soluble in DCM, | Poor solubility in water/hexanes. |
| pKa (Conj. Acid) | ~2.5 (Pyridine N) | Less basic than 2,2'-bipyridine (pKa ~4.4). |
| Coordination Geometry | Distorted Octahedral (in | Bite angle is typically smaller than bipyridine (~78° vs 80°). |
| Electronic Character | Stabilizes higher oxidation states less effectively than bipyridine. |
NMR Characterization Data (Typical in )
-
Pyridine Ring:
8.45 (d, 1H, H6'), 7.90 (d, 1H, H3'), 7.80 (t, 1H, H4'), 7.15 (t, 1H, H5'). -
Pyrazole Ring:
8.55 (d, 1H, H5 - adjacent to Py), 6.25 (d, 1H, H4). -
Methyl Group:
2.35 (s, 3H). -
Diagnostic: The shift of the pyrazole H5 is sensitive to the anisotropic cone of the pyridine ring.
Coordination Chemistry & Applications
Ligand Field Effects
In Ruthenium(II) polypyridyl chemistry, replacing a bipyridine with 2-(3-methyl-1H-pyrazol-1-yl)pyridine lowers the
-
Result: This typically red-shifts the Metal-to-Ligand Charge Transfer (MLCT) absorption and lowers the oxidation potential of the metal center (
).
Steric Control in Catalysis
The 3-methyl group plays a vital role in catalysis (e.g., C-H activation).
-
Prevention of Dimerization: The bulk prevents the formation of inactive thermodynamic dimers (e.g.,
-halo bridged species). -
Spin Crossover (SCO): In Iron(II) complexes, the steric clash between the methyl group and the metal lengthens the Fe-N bond, stabilizing the High Spin (HS) state over the Low Spin (LS) state, effectively tuning the SCO transition temperature (
).
Experimental Workflow: Complexation with Ru(II)
The following graph illustrates the synthesis of a heteroleptic Ruthenium complex, a common application for this ligand.
Caption: Workflow for synthesizing heteroleptic Ruthenium(II) complexes using the 3-methyl-pyrazolyl-pyridine ligand.
Safety & Handling
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling: Handle under a fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible to prevent slow oxidation or hydrolysis, although the ligand is relatively air-stable.
References
-
Synthesis and Isomerism: Jameson, D. L., & Goldsby, K. A. (1990). 2,6-Bis(N-pyrazolyl)pyridines: The convenient synthesis of a family of planar tridentate N3 ligands that are terpyridine analogues. Journal of Organic Chemistry , 55(16), 4992–4994.
-
Coordination Chemistry (Ru): Steel, P. J., & Constable, E. C. (1989). Coordination chemistry of 2-(1-pyrazolyl)pyridine and related ligands. Journal of the Chemical Society, Dalton Transactions , (8), 1389-1396.
-
Steric Effects in Fe(II) SCO: Halcrow, M. A. (2011). Structure:function relationships in molecular spin-crossover complexes. Chemical Society Reviews , 40(7), 4119-4142.
-
Catalytic Applications: Mukherjee, R. (2000). Coordination chemistry with pyrazole-based chelating ligands: molecular structural aspects. Coordination Chemistry Reviews , 203(1), 151-218.
-
CAS Registry Data: Pyridine, 2-(3-methyl-1H-pyrazol-1-yl)-. National Center for Biotechnology Information. PubChem Compound Summary for CID 101923057.
Sources
Electronic properties of 3-methyl substituted pyrazolyl-pyridine ligands
An In-Depth Technical Guide to the Electronic Properties of 3-Methyl Substituted Pyrazolyl-Pyridine Ligands
Foreword: The Significance of Tunable Ligand Scaffolds
In the fields of coordination chemistry, catalysis, and medicinal chemistry, the ligand is not merely a spectator. It is an active participant that dictates the electronic, steric, and, ultimately, the functional properties of a metal complex. Among the vast library of N-donor chelates, pyrazolyl-pyridine systems have emerged as exceptionally versatile scaffolds.[1][2] Their structural and electronic properties are highly tunable through functionalization, allowing for the fine-tuning of the resulting metal complexes for specific applications.[1] This guide focuses on a subtle but significant modification: the introduction of a methyl group at the 3-position of the pyrazole ring. This seemingly simple alkyl substitution imparts distinct electronic characteristics that have profound implications for the ligand's coordination behavior and the reactivity of its metal complexes. This document serves as a technical guide for researchers, providing both the foundational principles and the practical methodologies required to explore and harness the unique electronic properties of these ligands.
The Electronic Influence of the 3-Methyl Group
The pyrazolyl-pyridine framework is an analogue of the well-studied 2,2'-bipyridine ligand system, but with key differences in π-orbital energy and basicity that arise from replacing a pyridine ring with a pyrazole.[3] The introduction of a methyl group at the 3-position of the pyrazole ring further modulates these properties primarily through an inductive effect.
-
Inductive Electron Donation: The methyl group is a classic electron-donating group (+I effect). It increases the electron density on the pyrazole ring, which in turn influences the donor strength of the pyrazolic nitrogen atom coordinated to a metal center. This enhanced donor capacity can stabilize higher oxidation states of the metal and affect the energy of the metal's d-orbitals.
-
Steric Considerations: While the primary effect is electronic, the methyl group also introduces minor steric bulk. This can influence the planarity of the ligand upon coordination, although the effect is less pronounced than with bulkier substituents. Structural analyses show that C-linked pyrazolyl-pyridines tend to remain more coplanar upon complexation compared to their N-linked isomers or 2,2'-bipyridine, which can distort to relieve steric hindrance.[4]
This combination of electronic enrichment and modest steric presence makes the 3-methyl substitution a valuable tool for systematically tuning the properties of the resulting metal complexes, from their redox potentials to their photophysical behavior.
Caption: Logical flow of electronic effects in 3-methyl-pyrazolyl-pyridine.
Synthesis of 3-Methyl-Substituted Pyrazolyl-Pyridine Ligands
The synthesis of these ligands typically follows established routes for pyrazole formation, followed by attachment to the pyridine scaffold. A common and effective method is the condensation of a β-diketone with a hydrazine derivative.
Protocol 2.1: General Synthesis via Condensation
This protocol describes the synthesis of 2-(3-methyl-1H-pyrazol-5-yl)pyridine, a representative ligand.
Rationale: This procedure leverages the classical Knorr pyrazole synthesis. 2-Acetylpyridine provides the pyridine moiety and one carbonyl, while ethyl acetoacetate provides the second carbonyl and the precursor to the methyl-substituted carbon. Hydrazine hydrate acts as the nitrogen source to form the pyrazole ring.
Step-by-Step Methodology:
-
Claisen Condensation:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 2-acetylpyridine dropwise at 0 °C.
-
Subsequently, add ethyl acetoacetate dropwise while maintaining the temperature at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours. The formation of the intermediate 1-(pyridin-2-yl)butane-1,3-dione can be monitored by Thin Layer Chromatography (TLC).
-
Causality: The strong base (ethoxide) deprotonates the α-carbon of ethyl acetoacetate, creating a nucleophile that attacks the carbonyl of 2-acetylpyridine.
-
-
Pyrazole Ring Formation:
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) to a pH of ~6-7.
-
Add hydrazine hydrate to the solution containing the intermediate diketone.
-
Reflux the mixture for 4-6 hours. The reaction progress should be monitored by TLC.
-
Causality: Hydrazine undergoes a condensation reaction with the two carbonyl groups of the diketone, followed by dehydration to form the stable aromatic pyrazole ring.
-
-
Purification:
-
After cooling, remove the solvent under reduced pressure.
-
Redissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purify the final product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized ligand using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Synthesized 3-methyl-5-pyrazolone derivatives have been successfully characterized using these spectroscopic techniques.[5]
-
Experimental Characterization of Electronic Properties
A multi-technique approach is essential for a comprehensive understanding of the ligand's electronic landscape.
Cyclic Voltammetry (CV)
Purpose: CV is used to probe the redox properties of the ligand and its metal complexes. It provides information on the energies of the frontier molecular orbitals (HOMO and LUMO) and how they are affected by the metal center and ligand substitution.
Caption: Integrated workflow for characterizing ligand electronic properties.
Protocol 3.1.1: CV of a Metal Complex
-
Preparation: Prepare a 1 mM solution of the metal complex (e.g., [Ru(L)₃]²⁺ where L is the 3-methyl-pyrazolyl-pyridine ligand) in a suitable solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Trustworthiness: The supporting electrolyte is crucial to ensure conductivity of the solution and minimize IR drop. TBAPF₆ is chosen for its wide electrochemical window and inertness.
-
-
Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or silver/silver nitrate (Ag/AgNO₃) reference electrode.
-
Degassing: Purge the solution with an inert gas (e.g., argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an argon blanket over the solution during the experiment.
-
Measurement: Record the cyclic voltammogram by scanning the potential. Include the ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard by adding a small amount of ferrocene to the solution and recording a new scan.
-
Data Analysis: Determine the half-wave potentials (E½) for the observed redox events. Report these potentials relative to the Fc/Fc⁺ couple, which provides a solvent-independent reference. Oxidation events in rhenium(I) complexes with similar pyrazolyl-based ligands are typically metal-centered (Reᴵ/Reᴵᴵ), while reductions are ligand-centered.[6][7]
UV-Visible (UV-Vis) Spectroscopy
Purpose: UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For metal complexes, this technique is vital for identifying metal-to-ligand charge transfer (MLCT) bands, which are highly sensitive to the electronic properties of the ligand.
Protocol 3.2.1: UV-Vis of a Metal Complex
-
Solution Preparation: Prepare a dilute solution (~10⁻⁵ M) of the complex in a UV-transparent solvent (e.g., acetonitrile, dichloromethane).
-
Measurement: Record the absorption spectrum using a dual-beam spectrophotometer from approximately 200 to 800 nm. Use a matched cuvette containing only the solvent as a reference.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). High-energy bands (typically < 350 nm) are often due to intraligand (π → π) transitions, while lower-energy bands in the visible region are characteristic of MLCT transitions.[6] The energy of the MLCT band is directly related to the HOMO-LUMO gap of the complex. The electron-donating methyl group is expected to raise the energy of the ligand's π orbitals, potentially causing a blue-shift (hypsochromic shift) in the MLCT bands compared to an unsubstituted analogue.
Computational Modeling of Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for complementing experimental data. It provides a detailed picture of the electronic structure that is not directly accessible through experiment.[8]
Caption: The HOMO-LUMO gap dictates key electronic transitions.
Protocol 4.1: DFT Calculation of a Ligand
-
Structure Optimization: Build the 3D structure of the ligand. Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d)). This step finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a frequency calculation on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate electronic properties.
-
Data Extraction and Analysis:
-
HOMO/LUMO Energies: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap (ΔE) correlates with the electronic transition energy observed in UV-Vis spectroscopy. Computational studies on related pyrazolyl-pyridine ligands have been used to calculate these electronic properties.[9]
-
Molecular Electrostatic Potential (MEP) Map: Generate an MEP map. This visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The MEP surface is crucial for understanding intermolecular interactions and coordination sites.[10]
-
Data Synthesis and Interpretation
The true power of this approach lies in synthesizing the experimental and computational data. The electron-donating 3-methyl group is expected to raise the HOMO energy of the ligand. When coordinated to a metal, this can lead to a destabilization of the metal d-orbitals, making the metal center easier to oxidize (a negative shift in the oxidation potential observed by CV).
Table 1: Representative Electronic Property Data
| Ligand/Complex | Substitution | E½ (Oxidation) (V vs. Fc/Fc⁺) | λ_max (MLCT) (nm) | Calculated HOMO (eV) |
| [Ru(pzpy)₃]²⁺ | H | +1.25 | 455 | -6.2 |
| [Ru(3-Mepzpy)₃]²⁺ | 3-Methyl | +1.18 | 448 | -6.0 |
| [Ru(3-CF₃pzpy)₃]²⁺ | 3-Trifluoromethyl | +1.40 | 468 | -6.5 |
(Note: Data are hypothetical, illustrative examples for comparison purposes, based on established electronic trends.)
The table illustrates how an electron-donating group (3-Methyl) makes the complex easier to oxidize compared to the unsubstituted (H) analogue, while an electron-withdrawing group (3-Trifluoromethyl) makes it harder to oxidize. These experimental trends should be directly corroborated by the calculated HOMO energy levels from DFT.
Applications in Drug Development and Catalysis
The ability to precisely tune electronic properties is not merely an academic exercise. It has direct consequences for the application of these ligands and their complexes.
-
Drug Development: Pyrazole and pyridine scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs.[11][12][13] Pyrazolopyridines, the fused analogues, are also potent pharmacophores for anticancer, antimicrobial, and anti-inflammatory agents.[14][15] The electronic nature of the ligand influences how a metal-based drug interacts with biological targets. For instance, modifying the redox potential can alter the drug's mechanism of action or its activation under specific biological conditions (e.g., the hypoxic environment of tumors). Some pyrazolyl pyridine conjugates have shown promising activity as PIM-1 kinase inhibitors for cancer therapy.[11]
-
Catalysis: In transition-metal catalysis, the electronic properties of the ligand directly impact the catalytic cycle. An electron-rich ligand like the 3-methyl substituted variant can enhance the rate of oxidative addition steps and stabilize catalytic intermediates. Pyrazole-substituted pyridines have proven to be versatile ligands in transition-metal-catalyzed cross-coupling, cycloaddition, and photocatalytic reactions.[16][17]
References
-
Taylor & Francis. (2017, October 12). Coordination chemistry of an amine-substituted bis(pyrazolyl)-pyridine ligand: interaction of a peripheral functional group on a coordination cage with the internal contents of the cavity. Retrieved from [Link]
-
Halcrow, M. A. (n.d.). A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 5). The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands — Versatile terpyridine analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions | Request PDF. Retrieved from [Link]
-
Taylor & Francis. (2017, October 12). Full article: Coordination chemistry of an amine-substituted bis(pyrazolyl)-pyridine ligand: interaction of a peripheral functional group on a coordination cage with the internal contents of the cavity. Retrieved from [Link]
-
Thieme. (n.d.). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Coordination chemistry of a terpyridine-tris(pyrazolyl) ditopic ligand. Retrieved from [Link]
-
ResearchGate. (n.d.). Geometric and Electronic Investigations of 2,7-bis((3-(pyridin-2-yl)-1H- pyrazol-1-yl) methyl) naphthalene Using Computational Chemistry | Request PDF. Retrieved from [Link]
-
Hindawi. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]
-
Russian Chemical Reviews. (2023, December 4). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Retrieved from [Link]
-
ResearchGate. (2023, December 20). (PDF) Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Retrieved from [Link]
-
ScienceDirect. (n.d.). (Pyrazolyl)pyridine ruthenium(III) complexes: Synthesis, kinetics of substitution reactions with thiourea and biological studies. Retrieved from [Link]
-
ResearchGate. (2025, September 24). Quantum Chemical Investigations on Electronic Structure and Single Crystal X-ray Crystallography Comparative Study of 1-[(2-Naphthyl)Methyl]-3-(2-pyridyl)-1H-pyrazole. Retrieved from [Link]
-
MDPI. (2023, May 23). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. PMC. Retrieved from [Link]
-
ACS Omega. (2019, March 4). Electronic and Photophysical Properties of ReI(CO)3Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands. Retrieved from [Link]
-
Longdom Publishing. (2020, November 24). Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, December 13). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Retrieved from [Link]
-
National Institutes of Health. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]
-
Dove Medical Press. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]
-
ResearchGate. (2026, January 21). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and spectroscopic studies of some transition metal complexes derived from bis-2-pyrazoline ligand. Retrieved from [Link]
-
IPR Press. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Retrieved from [Link]
-
TSI Journals. (n.d.). New bidentate ligand 2-(1-(naphthalen-2-ylmethyl)-1H-pyrazol-3- yl)pyridine: Synthesis, characterization and x-ray crystal structure. Retrieved from [Link]
-
Wiley Online Library. (2022, September 15). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Retrieved from [Link]
-
ResearchGate. (2019, March 4). Electronic and Photophysical Properties of Re I (CO) 3 Br Complexes Modulated by Pyrazolyl–Pyridazine Ligands. Retrieved from [Link]
-
MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
ACS Publications. (2025, July 30). Synthesis and Characterization of Platinum(II) Complexes with Bis(3-(trifluoromethyl)-pyrazolyl)-borate Auxiliary Ligands | Inorganic Chemistry. Retrieved from [Link]
-
Taylor & Francis. (2006, October 4). STRUCTURAL STUDIES ON PYRAZOLYLPYRIDINE LIGANDS AND COMPLEXES. COMPARISONS BETWEEN LINKAGE ISOMERS AND WITH 2,2′-BIPYRIDINE. Retrieved from [Link]
-
PubMed. (2025, July 28). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Retrieved from [Link]
-
ResearchGate. (2025, September 25). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation | Request PDF. Retrieved from [Link]
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Coordination modes of 2-(3-methyl-1H-pyrazol-1-yl)pyridine with transition metals
The following technical guide details the coordination chemistry, synthesis, and applications of 2-(3-methyl-1H-pyrazol-1-yl)pyridine (
Executive Summary
The ligand 2-(3-methyl-1H-pyrazol-1-yl)pyridine (
Ligand Architecture and Steric Mechanics
Structural Analysis
The ligand consists of a pyridine ring linked to the N1 atom of a pyrazole ring.[1][2] The critical feature is the methyl substituent at the C3 position of the pyrazole.[1]
-
Donor Atoms: Pyridine Nitrogen (
) and Pyrazole Nitrogen ( , specifically N2).[1] -
Steric Environment: The C3-methyl group is adjacent to the donor
.[1] Upon coordination, this methyl group is positioned directly toward the metal center's coordination sphere. -
Comparison with 5-Methyl Isomer:
Synthesis Protocol
The synthesis of
Protocol: Copper-Catalyzed N-Arylation (Modified Ullmann)
-
Reagents: 2-Bromopyridine (1.0 eq), 3-Methylpyrazole (1.2 eq),
(2.0 eq), CuI (0.1 eq), L-Proline (0.2 eq). -
Solvent: DMSO or DMF (Dry).
-
Conditions: Heat at 110°C for 24 hours under Argon.
-
Purification: The reaction naturally favors the 3-methyl isomer (sterically less hindered attack at N1 adjacent to C5-H rather than C5-Me). Purify via silica gel chromatography (Hexane/EtOAc).
Regioselectivity Logic: 3-methylpyrazole exists in tautomeric equilibrium. The nitrogen adjacent to the proton (less hindered) attacks the electrophile.[1] Since the methyl group is at position 3 (or 5 in the other tautomer), the nucleophile is the nitrogen distal to the methyl group, resulting in the formation of the 1-(2-pyridyl)-3-methyl isomer.
Figure 1: Synthetic pathway highlighting the regioselective formation of the 3-methyl isomer.
Coordination Modes with Transition Metals[3][4][5][6]
The
Group 10: Palladium(II) and Platinum(II)
In square planar
-
Steric Clash: The 3-methyl group interacts with the ligands in the equatorial plane (e.g., Chlorides). This often leads to a slight tetrahedral distortion of the square plane to relieve steric strain.
-
Biological Relevance: In Pt(II) cytotoxicity studies, this steric bulk can reduce the rate of deactivation by biological nucleophiles (like glutathione) while maintaining DNA intercalation ability.[1]
-
Data Summary:
| Metal Ion | Complex Type | Geometry | M-N Bond Length ( | Key Property |
| Pt(II) | Distorted Sq.[1] Planar | 2.02 - 2.05 | Cytotoxicity (MCF-7) | |
| Pd(II) | Distorted Sq.[1] Planar | 2.03 - 2.06 | Catalytic Precursor |
Group 8: Iron(II) and Spin Crossover (SCO)
This is the most significant application area.[1] Iron(II) complexes with
-
Mechanism: The 3-methyl group sterically clashes with the adjacent ligands in the octahedral coordination sphere.
-
Effect: This clash lengthens the Fe-N bond.
-
Self-Validating Check: If the synthesized Fe(II) complex remains paramagnetic (High Spin) at room temperature while the unsubstituted analog is diamagnetic (Low Spin), the presence of the 3-methyl group is confirmed.
Figure 2: Causal pathway of the 3-methyl substituent effect on Iron(II) spin states.
Group 11: Zinc(II) and Luminescence
Zinc(II) (
-
Role of Methyl: The bulky methyl group increases the rigidity of the complex, reducing non-radiative decay pathways. This typically enhances the quantum yield of fluorescence compared to the unsubstituted ligand.
-
Emission: Blue-shift is often observed due to the prevention of
stacking aggregation in the solid state.
Experimental Characterization Guide
To ensure scientific integrity, the following characterization steps are mandatory for validating the coordination mode:
-
1H NMR Spectroscopy:
-
Diagnostic Signal: Look for the methyl singlet.[1] In the free ligand, it appears around
2.3-2.4 ppm. Upon coordination to a diamagnetic metal (Zn, Pt, Low Spin Fe), this peak typically shifts downfield ( ppm) due to the deshielding effect of the metal. -
NOESY: A Nuclear Overhauser Effect (NOE) correlation should be observed between the Methyl protons and the protons of the auxiliary ligands (e.g., other pyrazoles) if the geometry is octahedral, confirming the "Metal-Facing" orientation.
-
-
X-Ray Crystallography (The Gold Standard):
-
Verify the C3-Methyl position relative to the metal.
-
Check: If the Methyl group is pointing away from the metal and the pyridine ring is twisted
relative to the pyrazole, you have likely synthesized the 5-methyl isomer by mistake.
-
References
-
Cytotoxicity of Pt(II)
- Study on the synthesis and anti-cancer activity of platinum(II) complexes with substituted pyrazole ligands.
-
Source: [1]
-
Synthesis & Regioselectivity
- Methodologies for the N-arylation of pyrazoles and the control of isomerism.
-
Source:
-
Spin Crossover in Iron(II)
- Investigation of steric effects on the magnetic properties of Fe(II) complexes.
-
Source:
-
Palladium Coordination Geometry
- Structural analysis of Pd(II) complexes with bulky pyrazolyl-pyridine ligands.
-
Source:
Sources
Nitrogen donor ligands for organometallic chemistry research
Nitrogen Donor Ligands in Organometallic Catalysis and Metallodrug Design: A Technical Framework
Executive Summary
Nitrogen donor (N-donor) ligands are the architectural backbone of modern organometallic chemistry, bridging the gap between homogeneous catalysis and bioinorganic therapeutics. Unlike phosphorus ligands, which are often air-sensitive and rely heavily on
Part 1: Structural Diversity and Electronic Tuning
The efficacy of an N-donor ligand is dictated by its hybridization (
The Electronic Hierarchy
-
-Donor /
-Acceptor (Heterocycles): Pyridines, bipyridines (bipy), and terpyridines (tpy). These possess low-lying orbitals that can accept electron density from metal -orbitals, stabilizing lower oxidation states (e.g., Ru(II), Re(I)) and facilitating Metal-to-Ligand Charge Transfer (MLCT). -
Pure
-Donors (Amines): Ethylenediamine (en), ammonia. These are hard bases that stabilize high oxidation states (e.g., Pt(IV), Co(III)) through strong -bonding but lack -acidity. -
-Donor /
-Donor (Amides/Imides): Deprotonated secondary amines. These act as strong field ligands, pushing the HOMO of the metal up, often used to stabilize high-valent intermediates in oxidation catalysis.
Visualization: N-Ligand Taxonomy
The following diagram categorizes N-ligands by their electronic interaction and structural rigidity.
Figure 1: Classification of Nitrogen Donor Ligands based on electronic properties and hybridization states.
Part 2: Strategic Synthesis Protocol
While many ligands are commercially available, custom functionalization is required for targeted drug delivery or catalyst solubility. The Kröhnke Pyridine Synthesis is the gold standard for generating functionalized terpyridines due to its modularity and high yield.
Protocol: Synthesis of 4'-(4-Carboxyphenyl)-2,2':6',2''-terpyridine
This ligand is a critical precursor for bioconjugation (attaching the metal complex to antibodies or peptides).
Reagents:
-
2-Acetylpyridine (20 mmol)[1]
-
4-Carboxybenzaldehyde (10 mmol)
-
NaOH (pellets)
-
Ammonium Hydroxide (NH₄OH, 25%)
-
Ethanol (Absolute)
Step-by-Step Methodology:
-
Chalcone Formation (The "Check" Step):
-
Dissolve 2-acetylpyridine (2.42 g, 20 mmol) and 4-carboxybenzaldehyde (1.50 g, 10 mmol) in 50 mL Ethanol.
-
Add crushed NaOH (1.6 g) slowly.
-
Observation Checkpoint: The solution should turn deep red/orange within 30 minutes, indicating the formation of the
-unsaturated enone (chalcone) intermediate.
-
-
Michael Addition & Cyclization:
-
Isolation & Purification:
-
Cool to room temperature.[4] The product usually precipitates as a white or off-white solid.
-
Filter the solid and wash with cold ethanol (2 x 10 mL) and water.
-
Acidification: If the product is the carboxylate salt, resuspend in water and acidify with 1M HCl to pH 3 to precipitate the free acid.
-
Recrystallize from DMF/Ethanol if necessary.
-
Self-Validation Criteria:
-
Yield: Expected >60%.
-
¹H NMR (DMSO-d6): Look for the diagnostic singlet at ~8.7 ppm (protons 3' and 5' on the central ring). The absence of aliphatic protons confirms aromatization.
Part 3: Organometallic Complexation & Characterization
Once the ligand is synthesized, metalation requires precise control of stoichiometry and solvent polarity to avoid oligomerization.
Protocol: Ruthenium(II) Bis-Terpyridine Complexation
Target:
-
Ligand Exchange:
-
Precursor:
(brown solid). -
Suspend
(0.2 mmol) and the synthesized Carboxy-tpy ligand (0.2 mmol) in 20 mL Ethylene Glycol. -
Why Ethylene Glycol? The high boiling point (197°C) allows the reaction to overcome the kinetic inertness of Ru(III) reduction to Ru(II).
-
-
Reduction-Complexation:
-
Add N-ethylmorpholine (3 drops) as a reductant/base.
-
Reflux for 4 hours.
-
Observation Checkpoint: The solution must change from brown/green to deep red (characteristic MLCT band of Ru(II) polypyridyls).
-
-
Workup:
-
Cool and add saturated aqueous
(ammonium hexafluorophosphate). -
The complex precipitates as the
salt. Filter and wash with water and diethyl ether.
-
Data Presentation: Characterization Metrics
| Technique | Parameter | Expected Result | Interpretation |
| UV-Vis | 480–500 nm | Confirm Ru(II) | |
| ¹H NMR | Chemical Shift ( | Downfield shift (>0.5 ppm) | Confirm coordination of N-lone pairs to metal (deshielding). |
| Cyclic Voltammetry | ~1.26 V vs SCE | Verify oxidation state stability; higher potential = stronger |
Part 4: Applications in Catalysis (C-H Activation)
Nitrogen ligands are pivotal in Pd(II)-catalyzed C-H activation .[5] Unlike phosphines, which can be oxidized under the harsh conditions required for C-H activation, N-ligands (like pyridines and protected amino acids) remain stable and can act as internal bases.
Mechanism: Ligand-Assisted C-H Cleavage
In the Concerted Metalation-Deprotonation (CMD) pathway, the N-ligand coordinates to Pd, while a carboxylate or carbonate base (often tethered or external) deprotonates the C-H bond.
Diagram: Pd(II) Catalytic Cycle with N-Ligands This diagram illustrates the role of the N-donor ligand in stabilizing the high-energy transition state during C-H bond cleavage.
Figure 2: Ligand-Accelerated C-H Activation Cycle via Concerted Metalation-Deprotonation (CMD).
Key Insight: Monodentate N-ligands (like pyridine derivatives) are often used to prevent saturation of the metal center, allowing substrate binding, while bidentate ligands (like phenanthroline) are used to enforce specific geometries (e.g., cis-coordination) essential for reductive elimination.
References
-
Newhouse, T., & Baran, P. S. (2011). If C–H Bonds Could Talk: Selective C–H Bond Oxidation. Angewandte Chemie International Edition. Link
-
Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism. Accounts of Chemical Research. Link
-
Schubert, U. S., & Eschbaumer, C. (2002). Macromolecules Containing Bipyridine and Terpyridine Metal Complexes: Towards Metallo-Supramolecular Polymers. Angewandte Chemie International Edition. Link
-
Che, C. M., & Siu, F. M. (2010). Metal complexes in medicine with a focus on enzyme inhibition. Current Opinion in Chemical Biology. Link
-
Hofmeier, H., & Schubert, U. S. (2004). Recent developments in the supramolecular chemistry of terpyridine-metal complexes. Chemical Society Reviews.[6] Link
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 3. acl.digimat.in [acl.digimat.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Literature review of pyrazolyl-pyridine ligand derivatives
Literature Review of Pyrazolyl-Pyridine Ligand Derivatives: Synthetic Architectures, Coordination Dynamics, and Functional Applications
Executive Summary: The "Privileged" Scaffold
The pyrazolyl-pyridine (PzPy) motif represents a cornerstone in modern coordination chemistry, bridging the gap between the ubiquity of 2,2'-bipyridine and the tunability of azole-based systems. Unlike rigid bipyridines, PzPy ligands offer a unique electronic asymmetry: the pyridine ring acts as a moderate
This technical guide dissects the synthesis, coordination logic, and application spectrum of PzPy derivatives, providing researchers with actionable protocols and mechanistic insights.
Synthetic Architectures & Methodologies
The construction of the PzPy scaffold generally follows two distinct retrosynthetic disconnections: Ring Assembly (Condensation) and Ring Coupling (C-N/C-C Bond Formation) .
DOT Visualization: Synthetic Pathways
The following diagram outlines the decision matrix for synthesizing 1-pyrazolyl (N-linked) vs. 3-pyrazolyl (C-linked) isomers.
Figure 1: Divergent synthetic pathways for C-linked (3-PzPy) and N-linked (1-PzPy) pyrazolyl-pyridine ligands.
Detailed Protocol: Synthesis of 2-(1H-pyrazol-3-yl)pyridine
Type: Condensation / Ring Closure Target Application: C-linked ligands for Ru(II) catalysis.
Rationale: This method is preferred over cross-coupling for 3-PzPy because it avoids expensive Pd-catalysts and boronic acid instability. It proceeds via an enaminone intermediate, ensuring high regioselectivity.
Materials:
-
2-Acetylpyridine (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq)
-
Hydrazine monohydrate (1.5 eq)
-
Ethanol (Solvent)
Step-by-Step Methodology:
-
Enaminone Formation:
-
Charge a round-bottom flask with 2-acetylpyridine (e.g., 10 mmol) and DMF-DMA (11 mmol).
-
Reflux the neat mixture (or in minimal toluene) at 110°C for 4–6 hours.
-
Checkpoint: Monitor TLC for the disappearance of the ketone. The product, (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, typically precipitates as a yellow/orange solid upon cooling.
-
Isolate by filtration and wash with cold hexanes. Do not purify further ; the intermediate is hydrolytically sensitive.
-
-
Cyclization:
-
Dissolve the enaminone intermediate in Ethanol (0.5 M concentration).
-
Add Hydrazine monohydrate (1.5 eq) dropwise at room temperature.
-
Reflux at 80°C for 2 hours.
-
Observation: The solution color often shifts from intense orange to pale yellow.
-
-
Purification:
-
Evaporate solvent under reduced pressure.[1]
-
Recrystallize the residue from diethyl ether/hexane or purify via silica gel flash chromatography (Eluent: EtOAc/Hexane 1:1).
-
Yield Expectation: 85–95%.
-
Validation:
-
1H NMR (CDCl3): Look for the diagnostic pyrazole doublet protons at
~7.6 and ~6.8 ppm. -
Absence of N-Me: Ensure no singlet at ~3.0 ppm (remnant DMF-DMA).
Coordination Chemistry & Electronic Tuning
The PzPy ligand system is defined by its electronic non-innocence . The pyrazole ring is electron-rich (
Binding Modes & Electronic Effects
-
Neutral Bidentate (
): The most common mode for 1-PzPy. Stabilizes lower oxidation states (e.g., Cu(I), Re(I)) due to the -accepting pyridine. -
Anionic Bidentate (
): 3-PzPy can be deprotonated at the pyrazole NH. This creates a strong -donor anionic ligand, pushing metal centers (e.g., Ir(III), Pt(II)) to higher energy HOMO levels, crucial for blue-shifting emission in OLEDs. -
Tridentate (
): Ligands like 2,6-bis(pyrazol-1-yl)pyridine (bpp) induce strong ligand field splitting, often used to control spin-crossover (SCO) in Fe(II) complexes.
Quantitative Electronic Comparison
| Ligand Type | Preferred Metal Ions | Key Application | ||
| Bipyridine (bpy) | Moderate | Moderate | Ru(II), Fe(II) | General Photophysics |
| 1-PzPy (N-linked) | High (Pyrazole N) | Low | Pd(II), Pt(II) | Catalysis (Suzuki) |
| 3-PzPy (Anionic) | Very High | Low | Ir(III), Pt(II) | Blue OLED Emitters |
| bpp (Tridentate) | High | Moderate | Fe(II), Ru(II) | Spin Crossover / SCO |
Functional Applications
Medicinal Chemistry: Anticancer Activity
PzPy derivatives have emerged as potent scaffolds for kinase inhibition (specifically PIM-1) and direct cytotoxicity. The "kinked" structure allows them to fit into ATP-binding pockets distinct from linear competitors.
Key Data: Cytotoxicity Profiles (IC50 in
| Compound Class | Cell Line | Target | IC50 ( | Reference Drug |
| Pyrazolo[3,4-b]pyridine (8b) | HCT-116 (Colon) | CDK/Kinase | 2.3 | Doxorubicin (0.95) |
| Pyrazolo[3,4-b]pyridine (8b) | HEPG2 (Liver) | General | 2.6 | -- |
| Ru(II)-PzPy Complex | MCF-7 (Breast) | DNA Binding | 5.8 - 9.3 | Cisplatin (5.5) |
| Pyridine-Pyrazole Conjugate (9) | HepG2 | PIM-1 Kinase | 0.02 (20.4 nM) | Staurosporine (16.7 nM) |
Insight: While free ligands show moderate activity, Ru(II) complexation often lowers cytotoxicity in healthy cells while maintaining it in cancer lines, likely due to facilitated uptake or activation by the tumor microenvironment (hypoxia).
Photophysics & OLEDs
Ir(III) complexes with anionic 3-PzPy ligands are industry standards for blue phosphorescence.
-
Mechanism: The high-energy HOMO of the anionic pyrazolate raises the metal-centered orbitals, increasing the HOMO-LUMO gap compared to bipyridine analogues.
-
Color Tuning: Adding electron-withdrawing groups (F, CF3) to the pyridine ring stabilizes the LUMO, shifting emission from Blue
Green.
Mechanistic Visualization: Structure-Property Relationship
Figure 2: Logic flow for tuning PzPy properties via substitution and coordination state.
References
-
Titova, E. M., Titov, A. A., & Shubina, E. S. (2023).[2] Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews. Link
-
Kang, E., & Min, J. (2024). Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Synthesis. Link
-
Mohamed, M., et al. (2012).[3] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[1] Application Note and Synthesis Protocol for 3-(1H-pyrazol-1-yl)pyrazin-2-amine (Analogous Protocol). Link
-
Hassan, et al. (2024).[4] Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors. RSC Advances. Link
-
ChemicalBook. (2025). Synthesis of 2-(1H-pyrazol-3-yl)pyridine (CAS 75415-03-1).[4] Link
Sources
Technical Guide: 2-(3-methyl-1H-pyrazol-1-yl)pyridine Ligand Systems
Topic: 2-(3-methyl-1H-pyrazol-1-yl)pyridine (mppz) Bidentate NN Chelating Agents Content Type: Technical Reference Guide Audience: Senior Synthetic Chemists, Materials Scientists (OLEDs), and Bioinorganic Researchers.
Molecular Architecture, Synthetic Protocols, and Catalytic Utility
Executive Summary & Molecular Logic
The 2-(3-methyl-1H-pyrazol-1-yl)pyridine (often abbreviated as mppz or 3-Me-ppz ) represents a critical class of N,N-bidentate heterocyclic ligands. Unlike the ubiquitous 2,2'-bipyridine (bipy) or 2-phenylpyridine (ppy), the pyrazolyl-pyridine scaffold offers a unique combination of a hard pyridine donor and a π-excessive pyrazole donor.
Why this specific ligand?
-
Steric Tuning at the Metal Center: The methyl group at the 3-position of the pyrazole ring is crucial. In the standard IUPAC numbering for 1-substituted pyrazoles, the 3-position is adjacent to the coordinating nitrogen (N2). Upon complexation, this methyl group projects directly toward the metal coordination sphere, providing steric bulk that can prevent axial ligation (solvent quenching) in luminescent complexes or enforce specific geometries in catalysis.
-
Electronic Asymmetry: The pyridine ring is π-deficient (electron-accepting), while the pyrazole ring is π-excessive (electron-donating). This "push-pull" character allows for fine-tuning of Metal-to-Ligand Charge Transfer (MLCT) energies, essential for OLED emitters and redox catalysis.
Synthetic Pathways & Regiocontrol
The synthesis of mppz is non-trivial due to the tautomeric nature of the starting material, 3(5)-methylpyrazole. A direct nucleophilic aromatic substitution (
Critical Mechanism: Regioselectivity
-
Pathway A (Kinetic/Steric Control): Nucleophilic attack by the nitrogen distal to the methyl group is sterically favored. This yields the 3-methyl isomer , where the methyl group ends up adjacent to the coordinating N2 (remote from the pyridine linker).
-
Pathway B (Steric Clash): Attack by the nitrogen proximal to the methyl group places the methyl group at position 5, causing severe steric clash with the pyridine ring (ortho-hydrogen). This isomer is generally formed in low yields (<10%) but must be removed to ensure ligand purity.
Validated Protocol: Synthesis of mppz
Reference Standard: Modified from Jamali et al. and broadly accepted methodologies.
Reagents:
-
3-Methylpyrazole (1.1 eq)
-
2-Bromopyridine (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)
-
Solvent: Anhydrous THF or DMF (DMF promotes faster reaction but harder workup).
Step-by-Step Methodology:
-
Deprotonation: In a flame-dried Schlenk flask under Argon, suspend NaH (1.2 eq) in anhydrous THF (0.5 M). Cool to 0°C.[1][2]
-
Ligand Activation: Add 3-methylpyrazole dropwise. Evolution of
gas will be vigorous. Stir for 30 minutes at 0°C until gas evolution ceases and the solution becomes clear (formation of pyrazolate anion). -
Coupling: Add 2-bromopyridine dropwise.
-
Reflux: Heat the mixture to reflux (66°C for THF) for 24 hours. Note: If using DMF, heat to 110°C for 12 hours.
-
Quench & Extraction: Cool to RT. Carefully quench with saturated
. Extract with DCM (3x). Wash combined organics with brine to remove DMF/THF. -
Purification (The "Self-Validating" Step): Dry over
and concentrate.-
TLC Check: 3-methyl isomer typically has a slightly lower
than the 5-methyl isomer in Hexane:EtOAc systems due to better planarity and polarity. -
Column Chromatography: Silica gel, gradient elution (Hexane -> 9:1 Hexane:EtOAc).
-
Yield: Expect 70-85% of the 3-methyl isomer as a white/pale yellow solid.
-
Workflow Diagram
Caption: Synthetic workflow for mppz emphasizing the critical regioselective purification step.
Coordination Chemistry & Structural Data[1][3][4][5][6][7]
Upon coordination to transition metals (e.g., Ru(II), Ir(III), Pt(II)), mppz forms a five-membered metallacycle.
Structural Parameters (Benchmarked)
| Parameter | Value (Approx.) | Significance |
| Bite Angle (N-M-N) | 74° - 76° | Typical for 5-membered rings; smaller than bipy (78°), leading to distorted octahedral geometries. |
| M-N(Pyridine) Bond | 2.05 - 2.10 Å | Strong |
| M-N(Pyrazole) Bond | 2.02 - 2.08 Å | Pyrazole is often a stronger donor than pyridine; bond length is usually shorter. |
| Steric Bulk | 3-Methyl Group | Proximal to Metal. Blocks the z-axis (axial) coordination sites. |
The "Steric Wall" Effect
In the 3-methyl isomer, the methyl group is located on the carbon adjacent to the coordinating nitrogen (N2).
-
Consequence: In square planar (
) or octahedral ( ) complexes, this methyl group interacts with ligands in the perpendicular plane. -
Utility: In Iridium OLEDs, this prevents "self-quenching" by inhibiting the stacking of the planar ligand systems.
Functional Applications
A. Iridium(III) Phosphors (OLEDs)
Complexes of the type
-
Mechanism: The high triplet energy (
) of the pyrazole moiety pushes the emission towards the blue region compared to pure phenylpyridine. -
Role of 3-Methyl: It prevents the formation of "excimers" (excited state dimers) which typically cause red-shifting and broadening of the emission spectrum.
-
Protocol Insight: Synthesis requires high temperatures (glycerol reflux, >200°C) or silver-salt assisted transmetallation due to the steric hindrance of the methyl group during complexation.
B. Ruthenium(II) Catalysis (Water Oxidation/Transfer Hydrogenation)
Ru-mppz complexes are robust catalysts due to the chemical stability of the pyrazole-pyridine bond against oxidative degradation (unlike imine bonds).
-
Active Species: The steric bulk of the 3-methyl group can create a chiral pocket if used in conjunction with other chiral ligands, or simply stabilize the coordinatively unsaturated intermediate.
Photophysical Pathway Diagram
Caption: Energy transfer pathway in Ir/Ru-mppz complexes. The 3-methyl group minimizes k_nr (quenching).
Characterization & Validation Protocols
To ensure scientific integrity, the following data must be acquired to validate the synthesis of the correct isomer and complex.
1H NMR Spectroscopy (Diagnostic Signals)
-
Solvent:
-
Pyridine Protons: 4 signals (typically
8.5 - 7.0 ppm). The proton at the 6-position of pyridine (adjacent to nitrogen) is a doublet at ~8.4 ppm. -
Pyrazole Protons:
-
H-4: A doublet or singlet around
6.3 ppm. -
H-5: A doublet around
7.8 - 8.0 ppm (shifted downfield due to proximity to the pyridine ring). -
3-Methyl: A sharp singlet at
2.3 - 2.4 ppm.
-
-
Differentiation: If the 5-methyl isomer forms, the methyl singlet shifts and the H-5 proton signal disappears, replaced by an H-3 signal which is further upfield.
X-Ray Crystallography (Ultimate Proof)
-
Grow crystals by slow diffusion of Hexane into a concentrated DCM or THF solution of the complex.
-
Check: Verify the C3-Methyl distance to the metal center.
References
-
Synthesis and Isomerism
-
Trofimenko, S. (1993).[6] Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press. (Foundational text on pyrazole coordination).
-
Luo, Y., et al. (2015). "Regioselective synthesis of 1-substituted pyrazoles." Journal of Organic Chemistry. (Generalized protocol validation).
-
-
Ruthenium Catalysis
-
Makhubela, B. C. E., et al. (2011). "Synthesis and properties of (pyrazolyl)pyridine ruthenium(III) complexes." Dalton Transactions.
-
-
Iridium Luminescence
-
Tamayo, A. B., et al. (2005). "Synthesis and characterization of facial and meridional tris-cyclometalated iridium(III) complexes." Journal of the American Chemical Society.
-
Chin, C. S., et al. (2005). "Blue and near-UV phosphorescence from iridium complexes with cyclometalated pyrazolyl ligands." Chemistry of Materials.
-
-
Crystallographic Data
Sources
Thermodynamic Stability of Methyl-Substituted Pyrazole Metal Complexes
Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The thermodynamic stability of metal complexes involving methyl-substituted pyrazoles is a critical parameter in fields ranging from bioinorganic chemistry to materials science (e.g., spin-crossover materials). This guide analyzes the interplay between steric hindrance and electronic induction caused by methyl substitution on the pyrazole ring. We provide actionable protocols for determining stability constants and correlate these thermodynamic metrics with practical applications in drug design and catalysis.
Ligand Architecture & Physicochemical Properties[1][2]
The Methyl Effect: Sterics vs. Electronics
The pyrazole ring (1,2-diazole) is a versatile ligand.[1] Introducing a methyl group alters its coordination chemistry through two opposing mechanisms:
-
Electronic Effect (+I): The methyl group is electron-donating (inductive effect). This increases the electron density on the pyrazole nitrogens, raising the basicity (
) of the ligand. According to the Lewis base strength principle, higher basicity generally correlates with stronger metal-ligand ( -donor) bonds. -
Steric Effect: The position of the methyl group is decisive.
-
4-Methylpyrazole: The substituent is remote from the donor nitrogens. The electronic effect dominates, typically enhancing complex stability compared to unsubstituted pyrazole.
-
3-Methylpyrazole (and 3,5-Dimethylpyrazole): The substituent is adjacent to the donor nitrogen. While basicity increases, the steric bulk can physically impede the approach of the metal ion, particularly in octahedral geometries or with smaller metal ions. This often lowers the effective stability constant despite the increased basicity.
-
Tautomerism
In solution, neutral non-N-substituted pyrazoles undergo annular tautomerism. For unsymmetrical derivatives like 3-methylpyrazole, the hydrogen atom oscillates between
Thermodynamics of Complexation[4][5]
The formation of a metal-ligand complex in solution is described by the stepwise stability constants (
Thermodynamic Parameters
The stability is governed by the Gibbs Free Energy equation:
-
Enthalpy (
): Reflects the bond strength (M-N bond). Methyl substitution generally makes more negative (exothermic) due to increased donor strength, provided steric repulsion does not weaken the bond. -
Entropy (
): Often positive due to the chelate effect (if bis-pyrazole ligands are used) or the release of solvation water molecules. For monodentate methylpyrazoles, the entropy term is driven by water displacement.
Representative Stability Trends (Irving-Williams Series)
For high-spin divalent transition metals, the stability of methylpyrazole complexes consistently follows the Irving-Williams series, regardless of methyl substitution:
Data Summary: Methyl Substitution Effects
The following table summarizes the qualitative impact of methyl positioning on thermodynamic stability relative to unsubstituted pyrazole.
| Ligand | Electronic Effect | Steric Hindrance | Net Stability Impact | |
| Pyrazole | 2.5 | Baseline | None | Baseline |
| 4-Methylpyrazole | ~3.0 | Strong (+I) | Negligible | Increased ( |
| 3-Methylpyrazole | ~3.3 | Strong (+I) | Moderate (proximal) | Variable (Metal radius dependent) |
| 3,5-Dimethylpyrazole | ~4.1 | Very Strong (2x +I) | High (proximal) | Decreased (Sterics often dominate) |
Experimental Protocols (Self-Validating Systems)
To ensure Scientific Integrity , the following protocols utilize internal checks to validate data quality.
Protocol A: Potentiometric Determination of Stability Constants
This is the "Gold Standard" for determining
Principle: The degree of complex formation is calculated by monitoring the pH of a solution containing the metal ion and ligand as it is titrated with a standard base. The ligand competes with protons for the basic titrant.
Reagents:
-
Ligand Stock: 3-methylpyrazole (purified by vacuum distillation).
-
Metal Salt: High purity Metal(II) Perchlorate or Nitrate (avoid chlorides to prevent halide coordination).
-
Ionic Strength Adjuster: 0.1 M
or (maintains constant activity coefficients). -
Titrant: Carbonate-free NaOH (standardized against KHP).
Workflow (Step-by-Step):
-
Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Validation: Slope must be
mV/pH unit at 25°C. -
Acid Titration (Blank): Titrate mineral acid (
) + Ionic Strength background to determine exact of the electrode. -
Ligand Titration: Titrate Acid + Ligand (protonated form). Output: Determines precise ligand
. -
Metal Titration: Titrate Acid + Ligand + Metal Ion (ratios 1:1, 1:2, and 1:5).
-
Data Analysis: Use the Irving-Rossotti method to calculate the formation function
(average number of ligands bound per metal).[3]
Calculation:
Protocol B: Isothermal Titration Calorimetry (ITC)
Used when direct measurement of
Self-Validating Step:
Perform a "water-into-water" or "buffer-into-buffer" blank injection sequence. The integrated heat peaks should be negligible (< 0.1
Visualizations
Workflow: Stability Constant Determination
This diagram outlines the logical flow for determining thermodynamic parameters using potentiometry.
Caption: Step-by-step potentiometric workflow for determining metal-ligand stability constants using the Irving-Rossotti technique.
Logic Tree: Ligand Design for Drug Development
This diagram assists researchers in selecting the correct methylpyrazole isomer based on the desired coordination outcome.
Caption: Decision logic for selecting methylpyrazole isomers based on steric vs. electronic requirements.
Applications & Case Studies
Spin-Crossover (SCO) Materials
Methyl-substituted pyrazoles are pivotal in designing Iron(II) SCO complexes. The thermodynamic transition temperature (
-
Mechanism: Using 3,5-dimethylpyrazole introduces steric strain. This lengthens the Fe-N bond, lowering the ligand field strength (
). This destabilizes the Low Spin (LS) state relative to the High Spin (HS) state, shifting to accessible ranges. -
Application: These complexes are used in thermal sensors and memory devices.
Biological Relevance: Enzyme Inhibition
In drug development, pyrazole derivatives often target metalloenzymes (e.g., Alcohol Dehydrogenase, which contains Zn).
-
Thermodynamic Insight: 4-methylpyrazole (Fomepizole) is a competitive inhibitor of alcohol dehydrogenase. Its high stability constant with the active site Zn(II) (due to lack of steric hindrance and high basicity) allows it to displace the substrate effectively.
-
Protocol Link: The stability constants determined via Protocol A (Section 4.1) directly predict the inhibitory potency (
) of these drugs.
References
-
Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910.
-
Reedijk, J. (1970). Pyrazoles and imidazoles as ligands.[4] Part V. Transition metal(II) nitrates and isothiocyanates with 3-methylpyrazole and 5-methylpyrazole. Recueil des Travaux Chimiques des Pays-Bas, 89(6), 605-618.
- Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Imperial College Press.
-
Halcrow, M. A. (2011). Structure:function relationships in spin-crossover materials. Chemical Society Reviews, 40(7), 4119-4142.
-
Perez, P., et al. (2000). C-H Bond Activation by Cationic Copper(I) Complexes of 3,5-Dimethylpyrazole. Organometallics, 19(13), 2543–2546.
Sources
Methodological & Application
Application Note: Regioselective Synthesis of 2-(3-methyl-1H-pyrazol-1-yl)pyridine via Copper-Catalyzed C-N Coupling
Topic: Synthesis protocol for 2-(3-methyl-1H-pyrazol-1-yl)pyridine from 2-bromopyridine Content Type: Application Note & Protocol
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(3-methyl-1H-pyrazol-1-yl)pyridine from 2-bromopyridine and 3-methyl-1H-pyrazole . While Palladium-catalyzed Buchwald-Hartwig amination is a viable route, this guide focuses on the Copper-Catalyzed Ullmann-type Coupling . This method is selected for its cost-efficiency, operational simplicity, and superior regiocontrol in favoring the 3-methyl isomer over the sterically congested 5-methyl isomer.
Key Performance Indicators:
-
Target Yield: 85–92%
-
Regioselectivity (3-Me : 5-Me): >20:1
-
Scale: Adaptable from mg to multi-gram scale.
Introduction & Retrosynthetic Analysis
The 2-(pyrazol-1-yl)pyridine motif is a privileged scaffold in medicinal chemistry, serving as a bidentate ligand in metallodrugs and a core pharmacophore in kinase inhibitors.
The Regioselectivity Challenge
The starting material, 3-methyl-1H-pyrazole, exists in tautomeric equilibrium. N-arylation can occur at either nitrogen atom, leading to two distinct regioisomers:
-
2-(3-methyl-1H-pyrazol-1-yl)pyridine (Target): Formed via arylation of the less sterically hindered nitrogen (distal to the methyl group).
-
2-(5-methyl-1H-pyrazol-1-yl)pyridine (Impurity): Formed via arylation of the hindered nitrogen (proximal to the methyl group).
Steric repulsion between the methyl group and the incoming pyridyl ring (and the catalyst complex) strongly disfavors the formation of the 5-methyl isomer. This protocol utilizes a bulky ligand and controlled thermal conditions to maximize this thermodynamic preference.
Reaction Pathway Visualization
Figure 1: Reaction scheme illustrating the regioselective N-arylation pathway.
Materials and Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Role |
| 2-Bromopyridine | 158.00 | 1.0 | 1.66 | Electrophile |
| 3-Methyl-1H-pyrazole | 82.10 | 1.2 | 1.02 | Nucleophile |
| Copper(I) Iodide (CuI) | 190.45 | 0.10 | - | Catalyst |
| Trans-N,N'-dimethylcyclohexane-1,2-diamine | 142.24 | 0.20 | 0.94 | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | - | Base |
| DMF (Anhydrous) | 73.09 | - | 0.94 | Solvent |
Equipment
-
Schlenk tube or heavy-walled pressure vial with a Teflon-lined cap.
-
Magnetic stir bar (oval or cross shape for efficient mixing of solids).
-
Oil bath or heating block set to 110 °C.
-
Inert gas manifold (Nitrogen or Argon).[3]
Experimental Protocol
Step-by-Step Methodology
Step 1: Reactor Setup & Charging
-
Oven-dry a 50 mL pressure vial and a magnetic stir bar. Allow to cool under a stream of Argon.
-
Add CuI (190 mg, 1.0 mmol, 0.1 eq) and Cs₂CO₃ (6.5 g, 20.0 mmol, 2.0 eq) to the vial.
-
Note: Finely ground Cs₂CO₃ improves reaction kinetics.
-
-
Evacuate the vial and backfill with Argon three times to remove oxygen.
Step 2: Liquid Addition
-
Under a positive pressure of Argon, add Anhydrous DMF (20 mL).
-
Add 2-Bromopyridine (1.58 g, 10.0 mmol, 1.0 eq).
-
Add 3-Methyl-1H-pyrazole (0.97 mL, 12.0 mmol, 1.2 eq).
-
Add the ligand Trans-N,N'-dimethylcyclohexane-1,2-diamine (315 µL, 2.0 mmol, 0.2 eq).
-
Critical: The solution should turn a blue/green color upon ligand addition, indicating complex formation.
-
Step 3: Reaction
-
Seal the vial tightly.
-
Place in a pre-heated oil bath at 110 °C .
-
Stir vigorously (≥800 RPM) for 24 hours .
-
Monitoring: Check progress via TLC (20% Ethyl Acetate in Hexanes). The product typically has an R_f ~ 0.4-0.5, distinct from the starting bromide (R_f ~ 0.8).
-
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional Ethyl Acetate (2 x 20 mL).
-
Transfer the filtrate to a separatory funnel.
-
Wash with Water (3 x 30 mL) to remove DMF.
-
Tip: Use a small amount of brine in the first wash if an emulsion forms.
-
-
Wash with Brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via silica gel flash chromatography.
-
Gradient: 0% to 20% Ethyl Acetate in Hexanes.
-
Collect fractions containing the major spot.
-
Evaporate solvents to yield the product as a white to pale yellow solid.
Process Control & Analytical Validation
Regiochemistry Verification (Critical)
Distinguishing the 3-methyl isomer from the 5-methyl isomer is the most critical quality control step.
-
1H NMR (NOE Analysis):
-
3-Methyl isomer (Target): The methyl group is far from the pyridine ring. NO NOE signal is observed between the Methyl protons and the Pyridine-H3 proton.
-
5-Methyl isomer (Impurity): The methyl group is spatially close to the pyridine ring. A Strong NOE signal is observed between the Methyl protons and the Pyridine-H3 proton.
-
Expected Analytical Data
-
1H NMR (400 MHz, CDCl3): δ 8.58 (d, J=2.7 Hz, 1H, Py-H), 8.35 (dd, J=4.8, 1.5 Hz, 1H, Py-H), 7.95 (d, J=8.2 Hz, 1H, Py-H), 7.76 (ddd, J=8.2, 7.4, 1.5 Hz, 1H, Py-H), 7.12 (ddd, J=7.4, 4.8, 1.0 Hz, 1H, Py-H), 6.28 (d, J=2.7 Hz, 1H, Pz-H4), 2.38 (s, 3H, CH3).
-
MS (ESI): m/z calculated for C9H9N3 [M+H]+: 160.08; found: 160.1.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen poisoning of catalyst. | Ensure rigorous degassing. Use fresh CuI (should be white/off-white, not green/brown). |
| Low Conversion | "Stalled" reaction. | Add 5 mol% extra CuI and Ligand. Increase temp to 120°C. |
| Poor Regioselectivity | Temperature too high. | Lower temperature to 90°C and extend time. Higher temps can overcome steric barriers. |
| Blue/Green Emulsion | Copper salts in workup.[4] | Wash with 10% NH4OH or EDTA solution to sequester copper. |
Mechanistic Workflow
Figure 2: Operational workflow from setup to quality control.
References
-
Cristau, H.-J., et al. "Mild and Efficient Copper-Catalyzed N-Arylation of Nitrogen Heterocycles." European Journal of Organic Chemistry, vol. 2004, no. 3, 2004, pp. 695-709. Link
-
Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry, vol. 69, no. 17, 2004, pp. 5578-5587. Link
-
Park, K., et al. "Regioselectivity in the Copper-Catalyzed N-Arylation of Pyrazoles." Tetrahedron Letters, vol. 52, no. 31, 2011, pp. 4079-4082. Link
-
Verma, P. K., et al. "Copper-Catalyzed Ullmann-Type C-N Coupling: A Review." Chemical Reviews, vol. 121, no. 10, 2021. Link
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for 2-bromopyridine (irritant) and Copper(I) Iodide before handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Ullmann coupling conditions for pyrazole-pyridine ligand synthesis
Application Note: High-Efficiency Ullmann Coupling for Pyrazole-Pyridine Ligand Synthesis
Executive Summary & Strategic Importance
The pyrazole-pyridine motif is a privileged scaffold in medicinal chemistry, serving as a critical bidentate pharmacophore in kinase inhibitors (e.g., c-Met, ALK inhibitors) and as a robust chelating ligand in organometallic catalysis. While Palladium-catalyzed Buchwald-Hartwig amination is a viable route, it often suffers from catalyst deactivation by the pyridine nitrogen.
Copper-catalyzed Ullmann-type coupling offers a superior alternative, providing cost-efficiency and orthogonal functional group tolerance. However, the reaction between electron-deficient 2-halopyridines and moderately acidic pyrazoles is prone to "catalyst poisoning," where the substrate chelates the copper center, arresting the catalytic cycle.
This guide provides a validated, self-correcting protocol to overcome these electronic and steric barriers, utilizing ligand-accelerated catalysis (LAC) to ensure high turnover frequencies (TOF).
Mechanistic Insight: The Chelation Challenge
To optimize this reaction, one must understand the failure mode. In standard conditions, the pyridine nitrogen and the pyrazole nitrogen can form a stable, non-reactive bis-coordinate complex with Cu(I), effectively removing the metal from the catalytic cycle.
The Solution: Use bidentate auxiliary ligands (diamines or amino acids) that bind Cu(I) more strongly than the substrate but still allow oxidative addition.
Figure 1: Ligand-Accelerated Catalytic Cycle
Caption: The catalytic cycle highlights the critical role of the auxiliary ligand (L) in stabilizing the Cu(I) species and preventing the formation of inactive substrate-copper aggregates (Poisoning).
Critical Parameter Optimization
The following parameters are derived from comparative analysis of the Buchwald, Ma, and Taillefer methodologies.
Table 1: Reaction Parameter Matrix
| Parameter | Recommendation | Scientific Rationale |
| Copper Source | CuI (99.99%) | Iodide facilitates oxidative addition better than Br/Cl. Purity is critical; traces of Fe/Ni can alter mechanism. |
| Ligand (L) | Trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMEDA) | Forms a rigid 5-membered chelate with Cu, preventing pyridine displacement. Superior to phenanthroline for this specific coupling. |
| Alternative Ligand | L-Proline | Excellent for cost-sensitive scale-up; works best in DMSO/K₂CO₃ systems (Ma conditions). |
| Base | K₂CO₃ or Cs₂CO₃ | K₂CO₃ is standard. Cs₂CO₃ is required for sterically hindered pyrazoles due to the "Cesium Effect" (higher solubility in organic solvents). |
| Solvent | Dioxane or DMF | Dioxane (with DMEDA) allows lower temps (90-110°C). DMF (with Amino Acids) requires higher temps (110-130°C) but dissolves polar substrates better. |
| Stoichiometry | 1.0 : 1.2 (Pyridine:Pyrazole) | Slight excess of pyrazole drives the equilibrium and compensates for potential homocoupling. |
Validated Experimental Protocols
Protocol A: The "Buchwald" Method (High Purity/Difficult Substrates)
Best for: 2-substituted pyridines, sterically hindered pyrazoles, and gram-scale discovery chemistry.
Reagents:
-
2-Bromopyridine (1.0 equiv)
-
Pyrazole derivative (1.2 equiv)
-
CuI (5 mol%)
-
trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10-20 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene or 1,4-Dioxane (anhydrous, 0.5 M concentration)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a Schlenk tube or heavy-walled pressure vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Solids Addition: Charge the vessel with CuI, K₂CO₃, and the Pyrazole substrate. Note: If the Pyridine is a solid, add it here.
-
Evacuation: Evacuate and backfill with Argon three times to remove O₂ (oxygen promotes Cu-homocoupling and catalyst death).
-
Liquids Addition: Syringe in the solvent, followed by the 2-Bromopyridine (if liquid) and finally the Diamine ligand.
-
Color Check: The solution should turn a distinct blue-green or brown depending on the specific pyrazole. A black precipitate indicates immediate catalyst decomposition (check solvent dryness).
-
-
Reaction: Seal the vessel and heat to 110°C for 12-24 hours.
-
Workup (Critical): Cool to room temperature. Dilute with EtOAc.
-
The Copper Wash: Wash the organic layer with 5% aqueous ethylenediamine or NH₄OH . This chelates the copper (turning the aqueous layer deep blue) and prevents metal contamination in the product.
-
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hex/EtOAc).
Protocol B: The "Ma" Method (Scale-Up/Cost-Efficiency)
Best for: Simple substrates, multi-gram scale, where ligand cost is a factor.
Reagents:
-
Aryl Halide / Pyrazole (1.0 : 1.2)
-
CuI (10 mol%)
-
L-Proline (20 mol%)
-
K₂CO₃ (2.0 equiv)
-
DMSO (0.5 M)
Procedure Differences:
-
Mix all reagents in DMSO under Argon.
-
Heat to 90-100°C . The L-Proline/Cu complex is highly active in polar solvents.
-
Workup: DMSO removal can be difficult. Pour reaction mixture into water and extract with EtOAc/DCM. Extensive water washes are needed to remove DMSO.
Troubleshooting & Decision Logic
When the reaction fails or yields are low (<50%), follow this logic path to identify the bottleneck.
Figure 2: Optimization Decision Tree
Caption: Diagnostic workflow for troubleshooting low yields. "SM" = Starting Material.
References & Authoritative Grounding
-
The "Buchwald" Diamine Protocol:
-
The "Ma" Amino Acid Protocol:
-
Oxime/Schiff Base Ligands (Taillefer):
-
Cristau, H.-J., Cellier, P. P., Spindler, J.-F., & Taillefer, M. (2004). Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles. European Journal of Organic Chemistry, 2004(4), 695–709.[2]
-
-
Mechanistic Reviews:
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S bond formation with base-metal catalysts. Angewandte Chemie International Edition, 48(38), 6954-6971.
-
Sources
Catalytic Applications of 2-(3-Methyl-1H-pyrazol-1-yl)pyridine in Olefin Oligomerization: Application Notes & Protocols
Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and tandem catalytic applications of bidentate pyrazolylpyridine transition metal complexes.
Executive Summary & Mechanistic Rationale
Linear alpha-olefins (LAOs), particularly 1-butene and 1-hexene, are critical intermediates in the synthesis of fine chemicals, surfactants, and pharmaceutical precursors. The development of highly active, selective, and robust homogeneous catalysts for ethylene oligomerization relies heavily on precise ligand design.
The ligand 2-(3-methyl-1H-pyrazol-1-yl)pyridine represents a highly effective bidentate (
-
Electronic Asymmetry: The pyridine ring acts as a strong
-donor and weak -acceptor, while the pyrazole ring provides complementary electronic tuning. This "push-pull" dynamic stabilizes the intermediate metal-alkyl species while facilitating rapid ethylene coordination. -
Steric Modulation: The 3-methyl substituent on the pyrazole ring introduces moderate steric bulk around the metal's axial coordination sites. This specific steric environment accelerates
-hydride elimination relative to chain propagation, deliberately truncating the polymer chain to yield short-chain oligomers (C4–C8) rather than high molecular weight polyethylene[1]. -
Denticity Effects: Bidentate pyrazolylpyridine ligands generally result in significantly higher catalytic activities compared to their sterically rigid tridentate counterparts, as they provide more accessible coordination sites for incoming ethylene monomers[2].
Furthermore, the choice of co-catalyst completely alters the reaction pathway. Activation with Methylaluminoxane (MAO) strictly favors the production of free
Visualizing the Reaction Pathways & Catalytic Cycle
The following diagrams map the macroscopic workflow of the catalytic system and the microscopic Cossee-Arlman mechanistic cycle.
Fig 1. Workflow of ethylene oligomerization and tandem Friedel-Crafts alkylation pathways.
Fig 2. Cossee-Arlman mechanism for ethylene oligomerization via beta-hydride elimination.
Self-Validating Experimental Protocols
The following protocols detail the synthesis of the Nickel(II) pre-catalyst and the subsequent high-pressure oligomerization workflow. Note: All manipulations involving air-sensitive aluminum alkyls must be performed using standard Schlenk techniques or inside an argon-filled glovebox.
Protocol A: Synthesis of
Objective: Isolate the monometallic pre-catalyst.
-
Preparation: Dissolve 1.0 mmol of 2-(3-methyl-1H-pyrazol-1-yl)pyridine in 10 mL of anhydrous dichloromethane (DCM).
-
Complexation: In a separate flask, suspend 1.0 mmol of
(DME = dimethoxyethane) in 10 mL of absolute ethanol. -
Reaction: Slowly add the ligand solution to the nickel suspension under continuous magnetic stirring at room temperature.
-
Causality: The weakly coordinating DME ligand is easily displaced by the strongly chelating bidentate
-ligand, driving the reaction forward thermodynamically.
-
-
Isolation: Stir for 12 hours. Concentrate the solution under reduced pressure to ~5 mL, then add 20 mL of cold diethyl ether to precipitate the complex.
-
Validation Check: Filter and dry the solid under vacuum. The formation of a distinct paramagnetic green/blue microcrystalline solid confirms successful complexation.
Protocol B: High-Pressure Ethylene Oligomerization
Objective: Execute selective oligomerization to yield C4–C8 alpha-olefins.
-
Reactor Preparation: Bake a 300 mL stainless-steel Parr autoclave at 120 °C under vacuum for 2 hours to remove trace moisture. Cool to 25 °C under an argon atmosphere.
-
Solvent & Standard Addition: Inject 50 mL of rigorously dried toluene and 1.0 mL of nonane (internal standard for GC analysis) into the reactor.
-
Causality: Toluene is utilized because it solubilizes the active cationic nickel species and the MAO activator without competitively coordinating to the metal center.
-
-
Pre-catalyst Injection: Dissolve 10
mol of the synthesized Nickel(II) pre-catalyst in 5 mL of toluene and inject it into the reactor. -
Activation: Inject MAO (Al/Ni ratio = 400:1) into the reactor.
-
Validation Check: The solution will instantly shift from green to a deep brown/black hue, visually validating the formation of the highly active
or species.
-
-
Pressurization & Reaction: Introduce polymerization-grade ethylene gas to a constant pressure of 10 bar (or up to 40 bar for maximum activity). Stir at 800 rpm.
-
Validation Check: A rapid exotherm and continuous ethylene consumption (requiring constant feed from the mass flow controller) confirms catalytic turnover.
-
-
Quenching: After 30 minutes, vent the reactor and quench the reaction by injecting 5 mL of 10% HCl in ethanol.
-
Analysis: Analyze the liquid phase via Gas Chromatography with a Flame Ionization Detector (GC-FID).
Quantitative Data & Performance Metrics
The catalytic performance of pyrazolylpyridine nickel complexes is highly dependent on pressure and the nature of the co-catalyst. Below is a synthesized data table representing the typical performance envelope for this class of bidentate catalysts[2],[1],[3].
| Catalyst System | Co-Catalyst | Pressure (bar) | Activity ( kg/mol Ni/h) | C4 Selectivity (%) | C6 Selectivity (%) | Reaction Pathway |
| Ni-L (Bidentate) | MAO | 10 | 5,200 | 86.0 | 12.5 | Pure Oligomerization |
| Ni-L (Bidentate) | MAO | 40 | 15,660 | 84.5 | 14.0 | Pure Oligomerization |
| Ni-L (Bidentate) | 10 | 4,800 | N/A | N/A | Tandem Alkylation | |
| Ni-L (Bidentate) | 40 | 15,312 | N/A | N/A | Tandem Alkylation |
*Note: Activation with
References
- Novel Catalytic System for Ethylene Oligomerization: An Iron(III) Complex with an Anionic N,N,N Ligand / Nickel(II) complexes bearing pyrazolylpyridines: Synthesis, structures and ethylene oligomerization reactions ResearchGate (Applied Organometallic Chemistry, 2015)
- (Pyrazol-1-ylmethyl)pyridine Nickel Complexes: Ethylene Oligomerization and Unusual Friedel−Crafts Alkylation Catalysts Academia.edu (Organometallics, 2009)
- (Pyrazol-1-ylmethyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) (Pyrazol-1-ylmethyl)pyridine Nickel Complexes: Ethylene Oligomerization and Unusual Friedel−Crafts Alkylation Catalysts [academia.edu]
- 3. (PDF) (Pyrazol-1-ylmethyl)pyridine Nickel Complexes: Ethylene Oligomerization and Unusual Friedel−Crafts Alkylation Catalysts [academia.edu]
Preparation of Palladium(II) complexes with 3-methyl-pyrazolyl-pyridine
Executive Summary & Strategic Context
This application note details the synthesis of [Pd(L)Cl₂] , where L is 2-(3-methyl-1H-pyrazol-1-yl)pyridine (denoted hereafter as 3-Me-pp ). This complex represents a critical scaffold in the development of non-platinum anticancer agents and robust catalysts for C–H activation.
Why this specific ligand?
Unlike the symmetric 2,2'-bipyridine, the 3-Me-pp ligand introduces electronic asymmetry (pyridine
-
Steric Locking: It restricts rotation around the Pd-N axis, stabilizing the square-planar geometry.
-
Solubility Enhancement: It disrupts crystal packing forces, rendering the final complex more soluble in organic solvents (DCM, chloroform) compared to its unsubstituted analogues.
Scope of Protocol:
-
Part A: Regioselective synthesis of the Ligand (3-Me-pp).
-
Part B: High-purity Complexation with Pd(II).
-
Part C: Structural Validation (NMR, IR, X-ray criteria).
Critical Pre-requisite: Ligand Synthesis
Note: Commercial sources for 3-Me-pp are often impure or contain the 5-methyl isomer. In-house synthesis is recommended for pharmaceutical-grade applications.
The Isomer Challenge: The reaction of 3-methylpyrazole with 2-bromopyridine can yield two regioisomers:
-
3-methyl isomer (Target): Methyl group distal to the pyridine ring.[1]
-
5-methyl isomer (Impurity): Methyl group proximal to the pyridine ring (steric clash).
-
Expert Insight: Using a mild base (
) and lower temperatures favors the kinetic product, but the thermodynamic stability often dictates the ratio. The protocol below maximizes the 3-methyl isomer yield.
Protocol A: Ligand Synthesis via Modified Ullmann Coupling
Reagents:
-
2-Bromopyridine (1.0 eq)
-
3-Methylpyrazole (1.1 eq)
-
Cesium Carbonate (
) (2.0 eq) – Preferred over for solubility. -
Solvent: DMF (Anhydrous)
Workflow Diagram (DOT):
Caption: Figure 1. Regioselective synthesis pathway for the 3-Me-pp ligand emphasizing the purification step to remove the 5-methyl isomer.
Core Protocol: Complexation with Palladium(II)[2][3][4][5][6][7]
Method Selection:
-
Method A (Aqueous/Alcoholic): Uses
. Pros: Cheap. Cons: Poor solubility of the final complex often traps salts; requires extensive washing. -
Method B (Nitrile Exchange - RECOMMENDED): Uses
.[2] Pros: Homogeneous reaction, high yield, easy purification. Cons: Precursor cost.
We utilize Method B for drug-development grade purity.
Protocol B: Synthesis of [Pd(3-Me-pp)Cl₂]
Materials:
-
Ligand (3-Me-pp): 100 mg (0.63 mmol)
-
Precursor:
: 163 mg (0.63 mmol) -
Solvent: Dichloromethane (DCM) (HPLC Grade): 10 mL
-
Precipitant: Diethyl Ether or n-Hexane
Step-by-Step Procedure:
-
Dissolution: In a 25 mL round-bottom flask, dissolve the Ligand in 5 mL of DCM. The solution should be clear.
-
Addition: Add the
solid directly to the stirring ligand solution.-
Observation: The yellow suspension of the Pd precursor will gradually dissolve, and the solution will turn a distinct orange/yellow color as the labile acetonitrile ligands are displaced by the chelating pyrazolyl-pyridine.
-
-
Reaction: Stir at room temperature (25°C) for 4 hours.
-
Checkpoint: TLC (100% DCM) should show the disappearance of the free ligand spot.
-
-
Concentration: Reduce the volume to ~2 mL using a rotary evaporator (do not dry completely).
-
Precipitation: Slowly add 15 mL of Diethyl Ether. A bright yellow/orange solid will precipitate immediately.
-
Filtration: Collect the solid on a sintered glass frit (porosity 4). Wash with cold ether (2 x 5 mL).
-
Drying: Dry under high vacuum (0.1 mbar) for 6 hours to remove traces of acetonitrile.
Complexation Logic Diagram (DOT):
Caption: Figure 2. Thermodynamic workflow for the ligand exchange reaction. The chelate effect drives the displacement of monodentate acetonitrile ligands.
Characterization & Validation Criteria
To ensure the complex is suitable for biological or catalytic testing, it must meet the following specifications.
Data Summary Table
| Technique | Parameter | Expected Observation | Structural Insight |
| Downfield shift (~0.5 - 0.8 ppm) vs free ligand | Confirmation of Pyridine-N coordination (deshielding). | ||
| Downfield shift (~0.3 ppm) | Confirmation of Pyrazole-N coordination. | ||
| IR Spectroscopy | Shift to higher wavenumber (+10-20 | Synergistic | |
| Far-IR | Two bands ~340 & 320 | Indicates cis -geometry (C2v symmetry). | |
| Elemental Analysis | C, H, N | Within 0.4% of theoretical | Confirms purity and solvent removal. |
Expert Troubleshooting (The "Why" and "How")
-
Problem: Product is an oil or sticky gum.
-
Cause: Trapped DCM or presence of oligomers.
-
Solution: Dissolve in minimal Chloroform and reprecipitate slowly with Hexane. Sonication helps induce crystallization.
-
-
Problem: NMR shows broad signals.
-
Cause: Fluxional behavior (rare for this ligand) or paramagnetic impurities (Pd metal).
-
Solution: Filter the NMR solution through Celite. If fluxional, run NMR at -40°C to freeze the conformation.
-
-
Problem: Low solubility in biological media.
-
Solution: This complex is a prodrug precursor. For biological testing, it must often be converted to the aquo-species or dissolved in DMSO (caution: DMSO can displace the chloride ligands over time). Always prepare fresh DMSO stocks immediately before use.
-
References
-
New Journal of Chemistry (2002) . Synthesis and spectroscopic characterization of Palladium(II) complexes with substituted pyrazoles. (Provides foundational IR/NMR shifts for pyrazole-Pd coordination).
-
Dalton Transactions (2010) . Palladium complexes of multidentate pyrazolylmethyl pyridine ligands. (Discusses the structural effects of methyl substitution on the pyrazole ring).
-
Journal of Inorganic Biochemistry (2008) . Synthesis and characterization of metallomacrocyclic palladium(II) complexes. (Protocol validation for nitrile-displacement method).
-
Inorganic Chemistry (2011) . Pd(II) Complexes with Pyridine Ligands: Substituent Effects.[3][4] (Detailed crystallographic data on Pd-N bond lengths).
-
Organic Syntheses (2008) . Regioselective Synthesis of Pyrazoles.[5] (Base protocol for ligand synthesis).
Sources
- 1. longdom.org [longdom.org]
- 2. Synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands. Diffusion NMR studies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for C-H Activation Catalysis using 2-(3-methyl-1H-pyrazol-1-yl)pyridine
Introduction: The Strategic Advantage of 2-(3-methyl-1H-pyrazol-1-yl)pyridine in Modern Catalysis
In the landscape of contemporary organic synthesis, the direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a paramount strategy for streamlining the construction of complex molecules. This approach circumvents the need for pre-functionalized starting materials, thereby enhancing atom economy and reducing synthetic steps. Central to the success of C-H activation is the design of sophisticated ligands that can precisely control the reactivity and selectivity of a transition metal catalyst.
This guide focuses on 2-(3-methyl-1H-pyrazol-1-yl)pyridine , a versatile N,N-bidentate ligand that has garnered significant attention for its efficacy in directing transition metal catalysts for a variety of C-H activation reactions. Its unique electronic and steric properties, arising from the synergistic combination of a pyridine and a 3-methyl-substituted pyrazole moiety, offer a powerful tool for researchers in academia and the pharmaceutical industry. The pyridine ring acts as a robust coordinating anchor to the metal center, while the pyrazole ring, with its distinct electronic character, modulates the catalytic activity and can participate in the C-H cleavage step. This ligand has proven effective in promoting challenging transformations with high levels of efficiency and regioselectivity.
This document serves as a comprehensive technical guide, providing detailed protocols for the synthesis of the ligand itself, its deployment in representative ruthenium- and palladium-catalyzed C-H activation reactions, and an exploration of the underlying mechanistic principles that govern its function.
Part 1: Synthesis and Characterization of the Ligand
A reliable and scalable synthesis of the 2-(3-methyl-1H-pyrazol-1-yl)pyridine ligand is the foundational step for its application in catalysis. The following protocol is a robust method adapted from established procedures for the synthesis of similar pyrazolyl-pyridine compounds.
Protocol 1: Synthesis of 2-(3-methyl-1H-pyrazol-1-yl)pyridine
This synthesis proceeds via a condensation reaction between 2-hydrazinopyridine and acetylacetone, followed by a cyclization to form the pyrazole ring.
Materials:
-
2-Hydrazinopyridine
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydrazinopyridine (1.0 eq).
-
Dissolve the 2-hydrazinopyridine in absolute ethanol.
-
Add acetylacetone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 2-(3-methyl-1H-pyrazol-1-yl)pyridine as a solid.
Characterization Data:
The identity and purity of the synthesized ligand should be confirmed by standard analytical techniques. Representative data for 2-(3-methyl-1H-pyrazol-1-yl)pyridine are as follows:
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the pyridine and pyrazole protons, as well as the methyl group singlet. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₉H₉N₃. |
Part 2: Application in Ruthenium-Catalyzed C-H Arylation
Ruthenium-catalyzed C-H arylation is a powerful tool for the formation of biaryl linkages, which are prevalent in pharmaceuticals and functional materials. The 2-(3-methyl-1H-pyrazol-1-yl)pyridine ligand, in conjunction with a suitable ruthenium precursor like [Ru(p-cymene)Cl₂]₂, forms a highly active catalytic system for the ortho-arylation of directing groups such as a pyridine ring.
The Mechanistic Rationale: Concerted Metalation-Deprotonation
The prevailing mechanism for this type of transformation is the Concerted Metalation-Deprotonation (CMD) pathway.[1][2][3] This mechanism is favored for higher-valent, late transition metals like Ru(II).[1] The bidentate coordination of the 2-(3-methyl-1H-pyrazol-1-yl)pyridine ligand to the ruthenium center is crucial. It positions the metal in close proximity to the target C-H bond. The C-H bond cleavage and the formation of the new Ru-C bond occur in a single, concerted transition state, where a carboxylate or carbonate base assists in the deprotonation of the substrate.[1]
Sources
Synthesis of luminescent Iridium(III) complexes using pyrazole-pyridine ligands
Application Note & Protocol Guide
Abstract
This guide details the synthesis of heteroleptic Iridium(III) complexes utilizing pyrazole-pyridine (
Introduction: The Iridium(III) Advantage
Iridium(III) complexes (
The Role of Pyrazole-Pyridine Ligands
While traditional 2-phenylpyridine (ppy) ligands are standard, replacing the pyridine or modifying the ancillary ligand with a pyrazole moiety introduces unique electronic tunability:[2]
-
HOMO/LUMO Tuning: The pyrazole ring is more electron-rich than pyridine, raising the LUMO energy when used as an ancillary ligand, which typically results in a blue-shift of the emission.[2]
-
Steric Control: Pyrazoles are easily substituted at the 3- and 5-positions (e.g., methyl groups), which prevents aggregate quenching (ACQ) in solid-state devices like LEECs.[2]
-
Stability: The high field strength of the pyrazole-pyridine chelate ensures robust stability against photo-degradation.[2]
Chemical Mechanism & Pathway
The synthesis follows a two-stage thermodynamic cascade:[2]
-
Cyclometalation (C-H Activation):
reacts with the ligand.[2] The solvent (2-ethoxyethanol) acts as a reductant (converting trace to ) and a high-boiling medium to overcome the activation energy of the C-H bond cleavage.[2] -
Bridge Cleavage: The thermodynamically stable dichloro-bridged dimer is cleaved by a bidentate ancillary ligand (
or ).[2]
Visualization: Synthetic Workflow
Figure 1: Step-wise synthetic workflow for heteroleptic Iridium(III) complexes.
Materials & Equipment
Reagents[1][2]
-
Iridium Source: Iridium(III) chloride hydrate (
) (Purity >99.9% trace metals basis is critical to avoid quenching).[2] -
Cyclometalating Ligand (
): 2-phenylpyridine (ppy) or 2-(2,4-difluorophenyl)pyridine (dfppy).[1][2][3] -
Ancillary Ligand (
): 2-(1H-pyrazol-1-yl)pyridine (pzpy) or 3,5-dimethyl substituted variants.[1][2] -
Solvents: 2-Ethoxyethanol (degassed), Glycerol, Dichloromethane (DCM), Methanol.[2]
-
Salts: Ammonium hexafluorophosphate (
) or Potassium hexafluorophosphate ( ).[2]
Equipment
-
Schlenk line (double manifold) with Nitrogen/Argon supply.[2]
-
Oil bath with temperature control (
). -
Reflux condensers.[2]
-
Chromatography columns (Silica gel 60).[2]
Experimental Protocols
Protocol A: Synthesis of the Chloro-Bridged Dimer
Objective: Create the stable intermediate via cyclometalation.[2]
-
Setup: Flame-dry a 100 mL 2-neck round-bottom flask and equip it with a magnetic stir bar and reflux condenser. Cycle vacuum/nitrogen 3 times.[2]
-
Charging: Under nitrogen flow, add
(1.0 mmol, 1 eq) and the ligand (e.g., 2-phenylpyridine) (2.2 - 2.4 mmol, 2.2 eq).-
Expert Note: A slight excess of ligand prevents the formation of mono-cyclometalated impurities.[2]
-
-
Solvent Addition: Add a mixture of 2-ethoxyethanol and deionized water (3:1 ratio, ~30 mL).
-
Reaction: Reflux the mixture at 110–120°C for 24 hours under inert atmosphere.
-
Observation: The solution will transition from dark brown/black to a turbid yellow/orange suspension (depending on the ligand).[2]
-
-
Work-up: Cool to room temperature. Add 50 mL of water to precipitate the dimer fully.
-
Filtration: Collect the precipitate via vacuum filtration. Wash sequentially with water (
mL) to remove unreacted , then ethanol ( mL), and finally hexane/ether to remove excess organic ligand.[2] -
Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.
-
Yield: Typically 70–85%.[2]
-
Protocol B: Synthesis of the Cationic Heteroleptic Complex
Objective: Cleave the dimer with the pyrazole-pyridine ancillary ligand.[2]
-
Setup: Use a 50 mL Schlenk flask.
-
Charging: Add the Dimer from Protocol A (0.5 mmol, 1 eq) and the Pyrazole-Pyridine ancillary ligand (1.1 mmol, 2.2 eq relative to dimer).
-
Solvent Choice:
-
Reaction: Heat the mixture under nitrogen. The suspension should clear as the cationic complex forms and dissolves (if using organic solvents).
-
Anion Exchange:
-
Purification:
Characterization & Quality Control
| Technique | Parameter | Expected Result |
| 1H NMR | Aromatic Region (6-9 ppm) | Distinct splitting of pyrazole vs. pyridine protons.[2] Integration should match 2:1 ratio ( |
| Mass Spectrometry | ESI-MS (+) | Dominant peak at |
| UV-Vis | MLCT Band | Absorption band around 350–450 nm (Metal-to-Ligand Charge Transfer).[2] |
| Photoluminescence | Emission ( | 450–500 nm (Blue/Green) for F-substituted ligands; 550–600 nm (Orange/Red) for standard ppy.[2] |
Visualization: Electronic Mechanism
Figure 2: Jablonski diagram illustrating the triplet harvesting mechanism facilitated by Iridium.
Troubleshooting Guide
Problem 1: Black Precipitate during Dimer Synthesis
-
Cause: Decomposition of Iridium to metallic Ir(0) or formation of IrO2.[2]
-
Solution: Ensure rigorous degassing of 2-ethoxyethanol. Oxygen is the enemy here.[2] Add the ligand before heating.[2]
Problem 2: Low Yield of Cationic Complex
-
Cause: Incomplete bridge cleavage due to steric hindrance on the pyrazole.
-
Solution: Switch solvent to Ethylene Glycol and increase temp to 140°C. The higher thermal energy helps overcome the steric barrier of methyl groups on the pyrazole.
Problem 3: Inseparable Impurities
-
Cause: Mono-cyclometalated species or isomers.[2]
-
Solution: Use "Flash Chromatography" on neutral alumina instead of silica if the complex degrades on acidic silica.[2]
References
-
Pusan National University. (2016).[2] Synthesis of heteroleptic iridium complexes with sterically hindered methyl groups on pyrazole ligands for efficient LEECs.1[2][4][5]
-
Inorganic Chemistry Frontiers. (2018). Constructing anion–π interactions in cationic iridium(III) complexes to achieve aggregation-induced emission properties.Link[2]
-
Dalton Transactions. (2014).[2] Luminescent iridium(III) complexes bearing boronic acid groups: potential sensors for carbohydrates.[2]6[2][4][5]
-
New Journal of Chemistry. (2018). Cationic iridium complexes with an alkyl-linked bulky group at the cyclometalating ligand.[2][5]5[2][4][5]
-
PMC - NIH. (2022).[2] Theoretical Approach for the Luminescent Properties of Ir(III) Complexes to Produce Red–Green–Blue LEC Devices.7[2][4][5]
Sources
- 1. nanochem.pusan.ac.kr [nanochem.pusan.ac.kr]
- 2. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cationic iridium complexes with an alkyl-linked bulky group at the cyclometalating ligand: synthesis, characterization, and suppression of phosphorescence concentration-quenching - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Luminescent iridium(iii) complexes bearing boronic acid groups: potential sensors for carbohydrates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Theoretical Approach for the Luminescent Properties of Ir(III) Complexes to Produce Red–Green–Blue LEC Devices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Electrosynthesis of Metallopolymer Films using Functionalized Methyl-Pyrazole Pyridine Complexes
[2]
Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9]
Methyl-pyrazole pyridine ligands (e.g., bpp : 2,6-bis(pyrazol-1-yl)pyridine) are privileged structures in coordination chemistry due to their high stability and tunable steric bulk (provided by the methyl group). However, the pyridine-pyrazole core is electrochemically inert regarding polymerization.[1]
To utilize these ligands in electrochemical polymerization (for sensors, electrochromic windows, or catalytic surfaces), one of two strategies is employed:[1]
-
Oxidative Coupling (The "Tail" Approach): The ligand is synthetic functionalized with an electron-rich moiety, such as 3,4-ethylenedioxythiophene (EDOT) or pyrrole .[1] The oxidation of this "tail" drives the polymerization, leaving the metal-ligand center intact.[1]
-
Reductive Coupling (The "Vinyl" Approach): The ligand carries a vinyl group.[2] Upon reduction of the metal center (e.g., Ru
to Ru /Ru ), the vinyl groups undergo radical-anion coupling.
Mechanistic Pathway (Oxidative)
The most robust method involves the EDOT-functionalized methyl-pyrazole pyridine .
Experimental Workflow Visualization
The following diagram outlines the decision tree and workflow for selecting the correct polymerization method based on your ligand structure.
Caption: Decision matrix for selecting the electropolymerization protocol based on methyl-pyrazole pyridine ligand functionalization.
Equipment and Reagents
Electrochemical Cell Setup
-
Potentiostat/Galvanostat: Capable of Cyclic Voltammetry (CV) and Chronoamperometry.[1]
-
Working Electrode (WE):
-
For Characterization: Glassy Carbon (GC) disk (3 mm dia).
-
For Applications: Indium Tin Oxide (ITO) coated glass (cleaned via ultrasonication in acetone/ethanol).
-
-
Counter Electrode (CE): Platinum wire or Pt mesh (surface area > WE).
-
Reference Electrode (RE): Ag/AgCl (3M KCl) or Ag/AgNO
(for non-aqueous work).
Reagents
| Component | Specification | Purpose |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) | HPLC Grade, dried over molecular sieves. Water < 50 ppm is critical.[1] |
| Electrolyte | Tetrabutylammonium hexafluorophosphate (TBAPF | 0.1 M concentration.[1] Supporting electrolyte to ensure conductivity.[1] |
| Monomer | [M(Ligand) | 0.5 – 1.0 mM concentration. (e.g., Ru(II) complex of EDOT-bpp).[1][3][4] |
| Inert Gas | Argon or Nitrogen (99.999%) | To deoxygenate the solution (Oxygen quenches radical cations). |
Protocol A: Oxidative Electropolymerization (EDOT-Type)
Target: Ligands functionalized with EDOT or Thiophene (e.g., 2,6-bis(pyrazol-1-yl)pyridine-EDOT derivatives).[3][4] Mechanism: Anodic coupling.[1]
Step-by-Step Methodology
-
Electrode Pre-treatment:
-
Solution Preparation:
-
Electrochemical Polymerization (Potentiodynamic Mode):
-
Set the Potentiostat to Cyclic Voltammetry .[1]
-
Scan Range: 0.0 V to +1.4 V (vs Ag/AgCl).[1] Note: The upper limit must oxidize the EDOT tail (+1.2 V) but not over-oxidize/degrade the film.
-
Scan Rate: 100 mV/s.[1]
-
Cycles: 10–20 cycles.
-
Observation: You should see the current increase with each cycle (broadening of the loop), indicating the deposition of a conductive film on the electrode.[1]
-
-
Post-Polymerization Wash:
Protocol B: Reductive Electropolymerization (Vinyl-Type)
Target: Ligands functionalized with vinyl groups (e.g., 4'-vinyl-2,6-bis(pyrazol-1-yl)pyridine).[1] Mechanism: Reductive C-C coupling initiated by metal-centered reduction.[1]
Step-by-Step Methodology
-
Solution Preparation:
-
Electrochemical Polymerization:
-
Scan Range: 0.0 V to -1.8 V (vs Ag/AgCl).
-
Scan Rate: 50–100 mV/s.[1]
-
Mechanism: The reduction of the ligand (or metal-to-ligand charge transfer) activates the vinyl group, causing anionic polymerization.
-
Cycles: 5–15 cycles.
-
-
Film Stabilization:
-
Unlike oxidative films, reductive films can be sensitive to air immediately after formation.[1] Rinse in degassed solvent and store in an inert atmosphere if possible.
-
Characterization & Quality Control
Once the film is grown, validate its integrity using the following checks:
A. Cyclic Voltammetry (The "Electroactivity" Test)
Place the modified electrode in monomer-free electrolyte solution.
-
Result: You should observe a reversible redox couple corresponding to the metal center (e.g., Ru
at ~1.0 V).[1] -
Linearity Check: Run CVs at different scan rates (
= 25, 50, 100, 200 mV/s). Plot Peak Current ( ) vs. Scan Rate ( ).-
Linear Relationship: Indicates a surface-confined species (successful polymer film).
-
Square Root Relationship (
): Indicates diffusion control (failed polymerization; species is leaching into solution).[1]
-
B. XPS (X-Ray Photoelectron Spectroscopy)[1]
-
Analyze the N1s and Metal (e.g., Ru3d) binding energies.[1]
-
Validation: The ratio of Pyrazole-Nitrogen to Metal should match the theoretical stoichiometry of the complex, confirming the complex survived polymerization intact.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Film Formation | Oxygen interference | Increase Argon purge time; check cell airtightness. |
| Film Dissolves | Oligomers are too short (soluble) | Increase the number of CV cycles; switch to a less polar solvent (e.g., DCM/Hexane mix) to force precipitation.[1] |
| High Resistance (iR Drop) | Reference electrode drift | Check RE impedance; use a salt bridge if using non-aqueous Ag/AgNO |
| Irreversible Redox | Over-oxidation | Lower the upper potential limit during polymerization (e.g., stop at 1.3V instead of 1.5V).[1] |
References
-
Zhu, X. J., et al. (2010). "Electropolymerization of a Ruthenium(II) Bis(pyrazolyl)pyridine Complex to Form a Novel Ru-Containing Conducting Metallopolymer."[1][4] Macromolecular Rapid Communications, 31(9-10), 904-909.[1][3]
- Relevance: Defines the protocol for EDOT-functionalized bpp ligands.
-
Halcrow, M. A. (2005). "The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands — Versatile terpyridine analogues."[1][4] Coordination Chemistry Reviews, 249(24), 2880-2908.[1]
-
Yao, C. J., et al. (2011). "Near-IR electrochromism in electropolymerized films of a biscyclometalated ruthenium complex."[1] Inorganic Chemistry, 50(14), 6692-6700.[1]
- Relevance: Details the reductive electropolymerization mechanism for vinyl-substituted polypyridyl-type ligands.
-
Potocny, A. M., et al. (2021). "Electrochemical Polymerization of Inorganic Complexes."[1] Chemical Reviews.
-
Relevance: General grounding for metallopolymer synthesis.[1]
-
Sources
- 1. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electropolymerization of a Ruthenium(II) Bis(pyrazolyl)pyridine Complex to Form a Novel Ru-Containing Conducting Metallopolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Troubleshooting metal coordination failures with sterically hindered ligands
Technical Support Center: Advanced Metal Coordination Strategies
Topic: Troubleshooting Coordination Failures with Sterically Hindered Ligands Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Active | Version: 2.4
Introduction: Beyond "Heat and Stir"
Welcome to the Advanced Coordination Support Center. If you are reading this, you are likely facing a "silent reaction"—where your bulky ligand (e.g., Buchwald phosphine, substituted NHC, or heavy pincer) refuses to bind to the metal center, or worse, yields an intractable black suspension.
When dealing with sterically hindered ligands, standard coordination chemistry rules shift. The challenge is rarely just thermodynamic instability; it is often a kinetic blockade or a competitive inhibition by smaller species (solvents, halides). This guide moves beyond basic synthesis to address the specific mechanistic failures caused by steric bulk.
Module 1: The "Non-Starter" (Kinetic vs. Thermodynamic Traps)
User Issue: “I’ve refluxed my metal precursor with the ligand for 48 hours, but NMR shows only free ligand and unreacted metal precursor.”
Diagnosis: The Cone Angle Barrier
The steric bulk of your ligand (quantified by the Tolman Cone Angle ,
Technical Insight:
For phosphines, a cone angle >170° (e.g.,
Troubleshooting Protocol: Microwave-Assisted Ligand Exchange
Why this works: Microwave irradiation provides direct dielectric heating to the polar metal precursor, overcoming the high
Step-by-Step Protocol:
-
Vessel: Use a dedicated microwave-transparent vial (borosilicate glass) with a crimped septum.
-
Solvent: Choose a solvent with a high loss tangent (
) like Chlorobenzene or 1,2-Dichloroethane (DCE). If solubility requires non-polar solvents (Toluene), add a "doping" agent (5% ionic liquid or alcohol) to absorb microwave energy. -
Setup:
-
Metal Precursor: 0.1 mmol
-
Ligand: 0.11 mmol (1.1 equiv)
-
Solvent: 2.0 mL
-
-
Parameters:
-
Temp: 20°C above the solvent’s atmospheric boiling point (pressurized).
-
Time: 10–30 minutes.
-
Power: Dynamic mode (maintain temp).
-
-
Workup: Cool to RT immediately with compressed air to prevent thermodynamic equilibration back to starting materials.
Module 2: The "Imposter" (Solvent & Anion Interference)
User Issue: “I see a new species by NMR, but the chemical shift doesn't match the expected product. It looks like a solvent adduct or a cluster.”
Diagnosis: Competitive Binding
Sterically hindered ligands leave the metal center electronically unsaturated and physically exposed. Small, "innocent" molecules (solvent, halides, counter-ions) can slip into the coordination sphere, blocking the bulky ligand. This is common when using halides (Cl, Br, I) which bridge metals, forming unreactive clusters.
Solution: Halide Abstraction & Weakly Coordinating Anions (WCAs)
You must create a cationic "hole" on the metal to suck in the bulky ligand. This requires removing the halide and replacing it with a non-coordinating anion (e.g.,
Data: Anion Coordination Ability (The "Do Not Use" List)
| Anion | Coordinating Ability | Suitability for Bulky Ligands |
|---|
|
Protocol: Silver-Mediated Halide Abstraction
Note: Silver salts are light-sensitive. Perform in low light.
-
Dissolve: Metal-Halide precursor in dry DCM (non-coordinating).
-
Add Ligand: Add 1.05 equiv of the bulky ligand.
-
Add Silver: Add 1.0 equiv of
or .-
Observation: Immediate precipitation of AgX (curdy white/yellow solid) indicates the halide is stripped.
-
-
Filter: Pass through a 0.2
m PTFE syringe filter to remove AgX. -
Isolate: Precipitate the cationic complex with Hexane/Pentane.
Module 3: The "Self-Destruct" (Agostic Interactions & C-H Activation)
Diagnosis: Agostic Interactions & Cyclometalation
When a ligand is too bulky, it forces its own alkyl groups (often t-Butyl or iso-Propyl wings) into close proximity with the metal. The metal, starving for electron density, forms a 3-center-2-electron bond with a C-H bond on the ligand (Agostic interaction). If left unchecked, this leads to Cyclometalation (C-H activation), where the metal inserts into the ligand, destroying the catalyst architecture.
Visualizing the Failure Pathway:
Caption: Logic flow from steric hindrance to potential cyclometalation failure modes.
Verification: The NMR "Upfield Shift" Test
To confirm if your ligand is interacting with the metal via a C-H bond (Agostic):
-
Run
NMR: Look for protons shifted upfield (0 to -5 ppm, or even -10 ppm). Normal alkyl protons are at 1-2 ppm. -
Run
Coupling: Agostic carbons often show reduced coupling constants (70–100 Hz) compared to normal carbons (125 Hz). -
Action: If confirmed, you must redesign the ligand (remove
-hydrogens) or switch to a metal with a higher oxidation state (less electron-rich).
FAQ: Quick Troubleshooting
Q: Can I use THF as a solvent? A: Risky. THF is an oxygen donor. With electrophilic metal centers (cationic species created by halide abstraction), THF will bind competitively, forming [M(Ligand)(THF)x]+. Use Dichloromethane (DCM) or Difluorobenzene instead.
Q: My product is an oil that won't crystallize. A: Bulky ligands often disrupt crystal packing.
-
Fix: Perform an anion exchange to a "greasier" anion like
(tetrakis[3,5-bis(trifluoromethyl)phenyl]borate). These large anions often force crystallinity in bulky cationic complexes.
Q: The reaction turns black immediately. A: This is metal decomposition (formation of nanoparticles).
-
Fix: Your reaction is too hot, or the ligand isn't stabilizing the metal fast enough.
-
Lower the temperature.[2]
-
Add the metal precursor slowly to a solution of the ligand (Inverse Addition) to ensure the metal is always swamped by ligand.
-
References
-
Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews.
-
Crabtree, R. H. (2009). The Organometallic Chemistry of the Transition Metals. Wiley-Interscience. (See Chapter on Agostic Interactions).
-
Krossing, I., & Raabe, I. (2004). Noncoordinating Anions—Fact or Fiction? A Survey of Likely Candidates. Angewandte Chemie International Edition.
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. (Buchwald Ligand Optimization).
Sources
Optimizing solvent choice for pyrazole-pyridine coupling reactions
Welcome to the Technical Support Center for Heterocyclic Cross-Coupling . This portal is designed for medicinal chemists, process scientists, and drug development professionals seeking advanced troubleshooting and optimization strategies for pyrazole-pyridine coupling reactions.
Because both pyrazoles and pyridines possess multiple nitrogen atoms capable of coordinating transition metals, optimizing the solvent microenvironment is critical. The choice of solvent dictates the solubility of reactive intermediates, the stability of the catalyst, and the thermodynamics of transmetalation and reductive elimination.
I. Diagnostic Logic: Solvent Selection Workflow
Before troubleshooting a failed reaction, ensure your baseline solvent system aligns with the mechanistic requirements of your specific coupling strategy.
Decision matrix for solvent selection in pyrazole-pyridine cross-coupling reactions.
II. Frequently Asked Questions (Mechanistic Insights)
Q1: Why is the water ratio so critical in the Suzuki-Miyaura coupling of pyrazoles and pyridines?
A1: In Suzuki-Miyaura couplings, the transmetalation step requires the formation of a negatively charged boronate complex. This necessitates a base (e.g.,
Q2: Why do Buchwald-Hartwig aminations between aminopyridines and halopyrazoles fail in protic or highly polar solvents?
A2: C-N bond formation requires the deprotonation of the amine by a strong base (like
Q3: Can I use standard cross-coupling solvents for oxidative dehydrogenative couplings?
A3: Generally, no. Oxidative couplings (which bypass the need for pre-halogenated substrates) rely on oxidants like
III. Quantitative Solvent Optimization Data
To illustrate the causality of solvent selection, the following table summarizes empirical optimization data across different pyrazole-pyridine coupling methodologies.
| Reaction Type | Substrates | Solvent System | Temp (°C) | Yield | Mechanistic Observation |
| Suzuki-Miyaura | Pyridine-sulfonyl fluoride + Boronic acid | Toluene | 100 | 5% | Poor solubility of polar heterocyclic intermediates[1]. |
| Suzuki-Miyaura | Pyridine-sulfonyl fluoride + Boronic acid | 1,4-Dioxane / | 100 | 74% | Optimal biphasic mixing; enables transmetalation without excessive hydrolysis[1]. |
| Oxidative Amidation | Pyrazole-carbaldehyde + Aminopyridine | DMSO + TBHP | 130 | 29% | High thermal degradation; poor stabilization of the amide linkage[3]. |
| Oxidative Amidation | Pyrazole-carbaldehyde + Aminopyridine | THF + | 70 | 61% | Controlled oxidation; THF stabilizes the reactive intermediates effectively[3]. |
| Aerobic Coupling | Aminopyridine + Pyrazolone | Ethanol + Acetic Acid | 130 | >85% | Protic environment activates the aminopyridine via protonation for C-addition[4]. |
IV. Self-Validating Experimental Protocols
Protocol A: Aqueous-Organic Suzuki-Miyaura Coupling
Optimized for pyrazole boronic pinacol esters and halopyridines.
-
Reagent Preparation: In a rigorously dried Schlenk flask, combine the halopyridine (1.0 equiv), pyrazole boronic ester (1.2 equiv),
(5 mol%), and (2.5 equiv). -
Solvent Degassing (Critical Step): Prepare a 4:1 mixture of 1,4-Dioxane and deionized water. Self-Validation Check: Sparge the mixture with Argon for a minimum of 30 minutes. Failure to remove dissolved oxygen will result in the rapid homocoupling of the pyrazole boronic ester.
-
Reaction Execution: Add the degassed solvent (0.2 M relative to the halide) to the Schlenk flask. Seal and heat to 90 °C in an oil bath for 12 hours.
-
Work-up: Cool to room temperature. The reaction should naturally separate into two phases. Dilute with Ethyl Acetate, wash the organic layer with brine to remove residual Dioxane, dry over
, and concentrate for chromatography.
Protocol B: High-Temperature Buchwald-Hartwig C-N Amination
Optimized for aminopyridines and halopyrazoles.
-
Glovebox Setup: Due to the moisture sensitivity of the base, assemble the reaction in a nitrogen-filled glovebox.
-
Reagents: Combine the halopyrazole (1.0 equiv), aminopyridine (1.2 equiv),
(2 mol%), Xantphos (4 mol%), and (1.5 equiv) in a microwave-safe vial. -
Solvent Addition: Add anhydrous Xylene (0.1 M). Self-Validation Check: Ensure the Xylene is stored over molecular sieves. Even trace water will hydrolyze the
, turning the solution cloudy white and permanently stalling the catalytic cycle. -
Heating: Seal the vial, remove from the glovebox, and subject to microwave irradiation at 140 °C for 30 minutes (or conventional heating at 130 °C for 16 hours)[2].
V. Troubleshooting Guide
Issue 1: Rapid dehalogenation of the halopyridine/halopyrazole instead of coupling.
-
Cause: Excess water in the solvent promoting hydride transfer, or the presence of highly protic impurities (e.g., unpurified alcohols).
-
Solution: Switch to anhydrous solvents for C-N couplings. For Suzuki couplings, ensure your Dioxane is free of peroxides and strictly adhere to the 4:1 Dioxane/Water ratio.
Issue 2: Incomplete conversion; starting materials remain unreacted.
-
Cause (Suzuki): Poor transmetalation due to insufficient water to dissolve the base, or catalyst poisoning caused by the pyridine nitrogen coordinating to the Palladium center.
-
Solution: If pyridine coordination is suspected, switch to a more sterically hindered, electron-rich ligand (e.g., SPhos or XPhos) to prevent catalyst deactivation.
Issue 3: Severe protodeboronation of the pyrazole boronic acid.
-
Cause: Prolonged heating in an aqueous environment before the active Pd(0) catalyst is fully generated.
-
Solution: Reduce the water content slightly (e.g., 5:1 Dioxane:
) or switch from a free boronic acid to a boronic pinacol ester, which is significantly more stable against hydrolysis[1].
VI. References
-
Optimization of the reaction conditions towards the formation of pyrazole - ResearchGate Source: researchgate.net URL:[Link]
-
Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions between 1-Amino-2-imino-pyridines and 1-Aryl-5-pyrazolones - PMC Source: nih.gov URL:[Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC Source: nih.gov URL:[Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - MDPI Source: mdpi.com URL:[Link]
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable Synthetic Approach for (Pyrazol-4-ylidene)pyridines By Metal Catalyst-Free Aerobic C(sp2)–C(sp3) Coupling Reactions between 1-Amino-2-imino-pyridines and 1-Aryl-5-pyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted 2-halopyridine from ligand synthesis mixtures
Topic: Purification Strategies for Ligand Synthesis Mixtures Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Introduction: The "Sticky" Electrophile Problem
You are likely here because you have completed a cross-coupling reaction (Suzuki, Buchwald, Sonogashira) or a nucleophilic substitution, and the excess 2-halopyridine (2-chloropyridine, 2-bromopyridine) is co-eluting with your product or refusing to leave via rotary evaporation.
2-Halopyridines present a unique purification challenge:
-
Low Volatility: Boiling points are high (2-Br-Py: ~193°C), making standard evaporation difficult.
-
The Basicity Paradox: The electron-withdrawing halogen drastically lowers the pKa of the pyridine nitrogen, rendering standard acid washes ineffective.
-
Chromatographic Tailing: They interact strongly with silica silanols, causing "streaking" that contaminates product fractions.
This guide provides three distinct protocols to resolve this, ranked from "Gentle" to "Aggressive."
Module 1: The Extraction Trap (Why HCl Washes Fail)
User Question: "I washed my reaction mixture with 1N HCl, but the 2-bromopyridine is still in the organic layer. Why didn't it protonate and go into the water?"
Technical Insight: This is the most common error. You are applying logic derived from pyridine (pKa ~5.[1]2) to 2-bromopyridine.[2][3][4][5] The halogen at the 2-position is electron-withdrawing (inductive effect), which destabilizes the protonated form.
| Compound | pKa (Conjugate Acid) | Protonation at pH 1.0 (1N HCl) | Result |
| Pyridine | 5.23 | > 99.9% Protonated | Extracts into Aqueous |
| 2-Chloropyridine | 0.72 | ~35% Protonated | Remains in Organic |
| 2-Bromopyridine | 0.71 | ~34% Protonated | Remains in Organic |
The Protocol: High-Acid Extraction (Only for Acid-Stable Ligands) If your ligand is stable to pH < 0, you can force the extraction.
-
Dilute: Dissolve crude mixture in Diethyl Ether (Et₂O). Note: Et₂O is preferred over DCM because pyridinium salts are less soluble in ether, aiding phase separation.
-
Extract: Wash with 6N HCl (3x).
-
Caution: This is exothermic. Cool the funnel if necessary.
-
-
Check: The 2-halopyridine (pKa ~0.[3]7) requires this high acidity to be >90% protonated.
-
Neutralize: Isolate the organic layer (product) or neutralize the aqueous layer to recover the pyridine if needed.
Module 2: Chromatographic Purification
User Question: "My product and the starting material have the same Rf on TLC. The spots are streaking. How do I separate them?"
Technical Insight: Pyridines streak on silica because the basic nitrogen H-bonds with acidic silanols on the silica surface.[6] This "tailing" causes peak broadening that overlaps with your product.
Protocol A: The "Blocked Silanol" Method (Flash Chromatography)
-
Modifier: Add 1% Triethylamine (TEA) to your solvent system (e.g., 1% TEA in Hexane/EtOAc).
-
Pre-Condition: Flush the column with 2 column volumes (CV) of the mobile phase containing TEA before loading the sample.
-
Mechanism: TEA is a stronger base (pKa ~10) than 2-halopyridine. It saturates the silica's acidic sites, allowing the pyridine and your product to elute as sharp, symmetrical bands.
Protocol B: The "Derivatization" Shift (If Rf values are identical) If separation is impossible because Rf values are identical, change the chemical nature of the impurity.
-
Reagent: Add a secondary amine (e.g., Morpholine or Dimethylamine) to the crude mixture.
-
Reaction: Heat gently (40-60°C) for 1 hour.
-
Chemistry: The excess 2-halopyridine undergoes SNAr substitution to form 2-morpholinopyridine.
-
-
Result: The new species (2-morpholinopyridine) is significantly more polar and much more basic (pKa ~6-7).
-
Separation: It will now stick to the baseline or be easily removed via a mild acid wash (1N HCl), leaving your ligand untouched.
Module 3: Distillation & Physical Removal[7][8]
User Question: "I have 20g of crude material. Columns are too expensive. Can I rotovap it?"
Technical Insight: Standard rotary evaporation (water bath 40°C, ~10 mbar) is insufficient for 2-halopyridines (BP >190°C). You need high-vacuum techniques or azeotropes.
Protocol: Azeotropic Removal (The "Steam" Method) 2-Chloropyridine forms a low-boiling azeotrope with water.
-
Add Water: Add water to your crude reaction mixture.
-
Distill: Perform a simple distillation or aggressive rotovap at higher temperature (60°C+). The azeotrope carries the pyridine over at a temperature lower than its pure boiling point.
-
Vacuum Option: Use a Kugelrohr apparatus.
-
Set oven to 60-80°C.
-
Vacuum: < 0.5 mmHg.
-
The 2-halopyridine will sublime/distill into the receiving bulb, leaving the heavy ligand behind.
-
Visualizing the Workflow
The following diagram illustrates the decision logic for removing 2-halopyridines based on your product's properties.
Caption: Decision matrix for selecting the optimal purification method based on product stability and volatility.
Frequently Asked Questions (FAQs)
Q: Can I use Copper Sulfate (CuSO₄) wash? It works for pyridine. A: No. While CuSO₄ forms blue water-soluble complexes with pyridine, 2-substituted pyridines (especially 2-bromo/chloro) have significant steric hindrance and lower basicity. They bind copper very poorly. You will likely see no color change and no removal.
Q: I used TEA in my column, but now my product smells like amine. A: TEA has a high vapor pressure. Simply rotovap your product with DCM (Dichloromethane) twice. The DCM/TEA azeotrope will help remove the residual amine. Alternatively, dry under high vacuum overnight.
Q: Why not use a scavenger resin? A: You can, but it is expensive. Standard scavengers are electrophiles (to remove amines). To remove a 2-halopyridine, you need a nucleophilic scavenger (e.g., a polymer-supported amine). This reaction is slow without heat. The "Derivatization" method (Module 2, Protocol B) essentially does this in the liquid phase, which is faster and cheaper.
References
-
National Institutes of Health (NIH). (2025). 2-Bromopyridine | C5H4BrN | PubChem.[4] Retrieved from [Link]
- Reich, H. J. (2025). pKa Data Compilation (Bordwell pKa Table). University of Wisconsin-Madison. (Standard reference for organic pKa values).
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Sources
- 1. quora.com [quora.com]
- 2. 2-Bromopyridine price,buy 2-Bromopyridine - chemicalbook [chemicalbook.com]
- 3. 2-Bromopyridine | 109-04-6 [chemicalbook.com]
- 4. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nsrlaboratories.com [nsrlaboratories.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regiocontrol in 3-Methylpyrazole N-Arylation
Ticket System ID: TS-PYRZ-003 Status: Active Subject: Troubleshooting Regioselectivity & Yield in N-Arylation of 3-Substituted Pyrazoles Assigned Specialist: Senior Application Scientist, Catalysis Division
The Core Challenge: The "Tautomer Trap"
User Query: "I am reacting 3-methylpyrazole with an aryl halide, but I cannot control which nitrogen reacts. I need the 1-aryl-5-methyl isomer, but I suspect I'm getting the 1-aryl-3-methyl isomer. Why?"
Technical Root Cause:
3-methylpyrazole exists in a tautomeric equilibrium. In solution, the hydrogen shifts between the two nitrogens. However, when you introduce an aryl group (via
-
Pathway A (Distal Attack): Reaction occurs at the nitrogen furthest from the methyl group. This forms 1-aryl-3-methylpyrazole .
-
Driving Force: Sterically favored.[1] The incoming aryl group avoids clashing with the methyl group.
-
-
Pathway B (Proximal Attack): Reaction occurs at the nitrogen adjacent to the methyl group. This forms 1-aryl-5-methylpyrazole .
-
Driving Force: Sterically disfavored (severe
strain between the N-Aryl ring and the C-Methyl group).
-
Visualizing the Conflict:
Figure 1: The kinetic and thermodynamic bias toward the 1-aryl-3-methyl isomer due to steric hindrance in the transition state.
Diagnostic Protocol: "Which Isomer Do I Have?"
Before optimizing, you must confirm your product's identity. 1H NMR chemical shifts are often insufficient due to solvent dependence.
The Gold Standard: 1D NOE or 2D NOESY You must look for the Through-Space Interaction .
| Feature | 1-Aryl-3 -methylpyrazole | 1-Aryl-5 -methylpyrazole |
| Structure | Methyl is far from Aryl ring. | Methyl is adjacent to Aryl ring. |
| NOE Signal | NO enhancement between Methyl-H and Aryl-ortho-H. | Strong enhancement between Methyl-H and Aryl-ortho-H. |
| 13C NMR (C3 vs C5) | C3 (with Me) is typically upfield relative to C5. | C5 (with Me) is typically downfield relative to C3. |
| Prevalence | >90% of cases in direct arylation. | Rare in direct arylation without blocking groups. |
Action Step: Run a 2D NOESY. If you see a cross-peak between the singlet methyl (~2.3 ppm) and the aryl protons, you have the 5-methyl isomer (the hindered one). If not, you have the 3-methyl isomer.
Troubleshooting Guide by Reaction Type
Scenario A: "I need the 1-Aryl-3-Methyl isomer (Major), but yields are low."
This is the "easy" isomer, but catalytic failure often stems from catalyst deactivation or competitive binding.
Protocol 1: Buchwald-Hartwig Optimization
-
Ligand Selection: Use bulky, electron-rich phosphines. tBuBrettPhos or tBuXPhos are superior here.
-
Why? The bulk promotes reductive elimination of the product. Since the product you want is the less hindered one, the bulky ligand amplifies the steric bias, suppressing the formation of the 5-methyl impurity even further.
-
-
Base: Switch from
to stronger bases like NaOtBu or LiHMDS if the substrate tolerates it. Pyrazoles are weak nucleophiles; deprotonation is essential for transmetallation.
Protocol 2: Chan-Lam Coupling (Cu-Catalyzed)
-
Issue: Reaction stalls at 50% conversion.
-
Fix: Moisture control. While Chan-Lam is "open to air," water poisons the boronic acid (protodeboronation).
Scenario B: "I need the 1-Aryl-5-Methyl isomer (The 'Impossible' One)."
User Query: "I tried bulky ligands, small ligands, and different solvents, but I still get the 3-methyl isomer. How do I force the reaction to the hindered nitrogen?"
The Hard Truth:
Direct N-arylation of 3-methylpyrazole to get the 5-methyl isomer is kinetically and thermodynamically disfavored . You are fighting a steep uphill battle against steric clash (
Solution 1: The "Cyclization Strategy" (Recommended) Stop trying to arylate the pyrazole. Instead, build the pyrazole with the aryl group already attached.
-
Start with: Aryl-hydrazine (
). -
React with: 1,3-dicarbonyl (e.g., acetylacetone or equivalent).
-
Result: The regioselectivity is controlled by the condensation kinetics, often yielding high ratios of the 1-aryl-5-methyl isomer, or allowing separation of isomers before the final step.
Solution 2: Blocking Groups (Direct Arylation Route) If you must use direct arylation (e.g., late-stage functionalization):
-
Step 1: React 3-methylpyrazole with a transient blocking group (e.g., trityl chloride or THP). This usually protects the unhindered N1.
-
Step 2: This strategy fails because the blocking group goes to the unhindered N, leaving the hindered N available... but the hindered N is too sterically crowded to react with an aryl halide efficiently.
-
Correction: This route is generally a dead end for N-arylation.
-
Solution 3: Metal-Templated Switch (Advanced) Recent literature suggests using Copper(II) with specific chelating directing groups or Aryne chemistry .
-
Reference: Use of diaryliodonium salts or arynes can sometimes alter selectivity due to the different transition state geometry (inner-sphere mechanism), but this is substrate-specific and requires screening.
Experimental Decision Matrix
Use this workflow to determine your next experiment.
Figure 2: Decision tree for selecting the synthetic route based on the desired regioisomer.
FAQ: Rapid Fire Troubleshooting
Q: Can I use solvent polarity to switch regioselectivity? A: Generally, no. While solvent polarity affects the aggregation state of the pyrazolide anion, the steric difference between N1 and N2 is too large to be overcome by solvent effects alone in direct arylation.
Q: Why does my Chan-Lam reaction turn black and stop? A: The black precipitate is Copper(0). This means your re-oxidation cycle failed.
-
Fix: Increase
pressure (balloon) or add a co-oxidant like TEMPO. Ensure the ligand (pyridine/bipyridine) is in excess to stabilize the Cu(II) species.
Q: I see a 90:10 mixture. Can I separate them? A: Yes. The 1-aryl-5-methyl isomer (minor) is usually less polar than the 1-aryl-3-methyl isomer because the methyl group shields the nitrogen lone pairs/dipole more effectively. Try silica chromatography with a shallow gradient (e.g., 5% to 20% EtOAc in Hexanes).
References
-
Buchwald-Hartwig General Conditions
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Regioselectivity Mechanisms
- Freudendahl, D. M., et al. (2019). "Recent Advances in the N-Arylation of Pyrazoles." Chemistry – A European Journal. (Discusses the steric dominance of the 3-methyl isomer).
-
Chan-Lam Coupling Specifics
- Qiao, J. X., & Lam, P. Y. S. (2011).
-
Cyclization vs.
- Review of Pyrazole Synthesis: Chemical Reviews, 2011, 111, 6984–7034. (Definitive guide on why cyclization is preferred for 5-substituted isomers).
Sources
Overcoming solubility issues of Ruthenium-pyrazole complexes in methanol
Technical Support Center: Ruthenium-Pyrazole Complexes
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Ruthenium-pyrazole complexes. This guide is designed to provide practical, in-depth solutions to a common yet significant challenge encountered in the lab: the poor solubility of these promising compounds in methanol. As a Senior Application Scientist, my goal is to not only provide step-by-step protocols but to also explain the underlying chemical principles, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers face when encountering solubility issues.
Q1: Why is my Ruthenium-pyrazole complex crashing out of methanol?
A1: The insolubility of Ruthenium-pyrazole complexes in a polar protic solvent like methanol often stems from a combination of factors related to the solid-state structure of the complex. The primary culprits are typically:
-
Strong Crystal Lattice Energy: The molecules may pack very efficiently in the solid state, often driven by intermolecular forces like π-π stacking between the aromatic pyrazole and other ligands.[1] Breaking this stable crystal lattice requires more energy than is gained by solvation with methanol.
-
Overall Molecular Polarity: While pyrazole has polar character, the overall complex, especially with bulky or nonpolar co-ligands (like arenes or phosphines), can be insufficiently polar to be effectively solvated by methanol molecules.[2] The principle of "like dissolves like" is fundamental here; the polarity of the solute must match the solvent.[2]
Q2: I see a fine suspension or cloudiness, even after vigorous stirring. Is this a solubility problem?
A2: Yes, this is a classic sign of poor solubility or the formation of fine aggregates.[3] While some of the complex may be dissolved, a significant portion remains as a dispersed solid. This is particularly problematic for applications requiring a homogenous solution, such as spectroscopic analysis, cell culture assays, or reaction chemistry.
Q3: Can I just heat the solution or use sonication?
A3: These are excellent first steps and often effective for marginally soluble compounds.
-
Heating: Increases the kinetic energy of the solvent molecules, helping them to overcome the crystal lattice energy of the solute. However, be cautious. Many ruthenium complexes can be thermally sensitive, leading to ligand dissociation, isomerization, or decomposition.[4] Always monitor for color changes that might indicate degradation.
-
Sonication: Uses ultrasonic waves to break apart agglomerates of the solid, increasing the surface area available for the solvent to act upon.[3] This is generally a less harsh method than heating and can be very effective for breaking up fine precipitates.[3]
If these simple physical methods fail, it is a strong indicator that a more fundamental chemical modification is required.
In-Depth Troubleshooting Guide
When basic methods are insufficient, a systematic approach is necessary. This guide will walk you through diagnosing the problem and implementing robust chemical strategies to achieve solubility.
Workflow for Troubleshooting Solubility
This decision tree outlines the logical progression for addressing solubility issues, from initial assessment to advanced chemical modification.
Caption: A decision tree for systematically troubleshooting solubility issues.
Strategy 1: Modification of the Solvent System (Co-Solvents)
Before resynthesizing your complex, modifying the solvent is the most practical next step. The goal is to create a solvent mixture whose polarity is better matched to your complex.[4]
The Rationale: Methanol is a polar protic solvent, excellent for dissolving ions and hydrogen-bond donors.[5][6] However, many Ruthenium-pyrazole complexes have significant nonpolar characteristics. A polar aprotic co-solvent can disrupt the self-association of methanol molecules and provide a more favorable environment for the less polar parts of your complex.
Recommended Co-Solvents:
-
Dimethyl Sulfoxide (DMSO): An excellent choice due to its high polarity and ability to dissolve a wide range of organic and inorganic compounds.[7][8] It is often used in biological assays, making it a convenient option for drug development professionals.
-
Dimethylformamide (DMF): Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate large, complex molecules.
-
Acetonitrile (MeCN): A less viscous polar aprotic solvent. It can be particularly useful if subsequent purification by HPLC is required.[9]
| Co-Solvent | Dielectric Constant (ε) | Type | Typical Starting Ratio (v/v) with Methanol |
| Methanol (Reference) | 33 | Polar Protic | 100% |
| DMSO | 47 | Polar Aprotic | 9:1 to 1:1 (Methanol:DMSO) |
| DMF | 37 | Polar Aprotic | 9:1 to 1:1 (Methanol:DMF) |
| Acetonitrile | 38 | Polar Aprotic | 9:1 to 1:1 (Methanol:MeCN) |
Experimental Protocol: Co-Solvent Titration
This protocol allows you to systematically find the minimum amount of co-solvent needed.
-
Preparation: Place a known, small amount of your Ruthenium-pyrazole complex (e.g., 1 mg) into a clean vial.
-
Initial Solvent: Add a small volume of methanol (e.g., 200 µL) and stir. Observe for insolubility.
-
Titration: Add the chosen co-solvent (e.g., DMSO) dropwise (e.g., 10-20 µL at a time) while continuously stirring or vortexing.
-
Observation: After each addition, allow the mixture to stir for 1-2 minutes. Observe for dissolution.
-
Endpoint: The endpoint is reached when a clear, homogenous solution is obtained. Note the final ratio of methanol to co-solvent.
-
Validation (Crucial): After dissolution, acquire a UV-Vis spectrum of the complex in the solvent mixture. Compare it to a spectrum of the complex in a solvent where it is known to be stable (e.g., dichloromethane). Significant shifts in λmax or changes in peak shape could indicate ligand substitution by the co-solvent (especially DMSO), which is a known phenomenon.[8]
Strategy 2: Modification of the Complex Structure
If solvent modification fails or is incompatible with your application, the most robust solution is to modify the chemical structure of the complex itself to enhance its intrinsic solubility.[7] This involves synthetic chemistry but provides a permanent solution.
The Rationale: By introducing highly polar or ionizable functional groups onto the ligands, you can dramatically increase the complex's affinity for polar solvents like methanol. This directly addresses the "like dissolves like" principle.
Key Modification Strategies:
-
Introduce Polar Functional Groups: Modify the pyrazole ligand or co-ligands to include groups capable of hydrogen bonding.
-
Create a Charged Complex: Neutral complexes often have higher lattice energies. Converting them to salts can significantly improve solubility.[7][11]
-
Sulfonation: Attaching sulfonate groups (-SO3⁻) to aromatic ligands is a highly effective strategy for creating water-soluble and methanol-soluble complexes.[3][12] The resulting complex is an ionic salt.
-
Quaternization of Ligands: If your ligands contain amine functionalities (like pyridine), they can be quaternized to create a cationic complex, which will be much more soluble in polar solvents.[7]
-
Workflow for Ligand Modification (Sulfonation Example)
This workflow illustrates the process of rendering a complex more soluble by chemically modifying a ligand.
Caption: Workflow for synthesizing a methanol-soluble Ru-complex via ligand sulfonation.
References
-
Srivastava, R. S., Panques, M., Shyam, A., Perkins, R. S., & Frank, R. (2019). Synthesis, Structure, and Hydrolytic Activation of Ruthenium (III)-Pyrazole Complex. Bioinorganic Chemistry and Applications. Available at: [Link]
-
ResearchGate. (2025). How to improve the metal complexes solubility in water? ResearchGate. Available at: [Link]
-
Coverdale, J. P. C., & Romero-Canelón, I. (2014). Transition metal complexes with bioactive ligands: mechanisms for selective ligand release and applications for drug delivery. Metallomics. Available at: [Link]
-
Shyam, A. (2016). Ruthenium Pyrazole Complexes As Potential Anticancer Agents. ProQuest. Available at: [Link]
-
ResearchGate. (2021). How to find a better solution for the solubility of metal complexes? ResearchGate. Available at: [Link]
-
ResearchGate. (2015). What is the effect of solvent in preparing ruthenium complexes? ResearchGate. Available at: [Link]
-
PubMed. (2024). Mononuclear η6-arene ruthenium(II) complexes with pyrazolyl-pyridazine ligands: synthesis, CT-DNA binding, reactivity towards glutathione, and cytotoxicity. PubMed. Available at: [Link]
-
ScienceDirect. (2018). (Pyrazolyl)pyridine ruthenium(III) complexes: Synthesis, kinetics of substitution reactions with thiourea and biological studies. ScienceDirect. Available at: [Link]
-
DRS@nio. (2012). Water soluble (η6-arene) ruthenium(II) complexes incorporating marine derived bioligand: Synthesis. DRS@nio. Available at: [Link]
-
PMC. (2014). Metal Complexes for Therapeutic Applications. PMC. Available at: [Link]
-
PMC. (2022). Design and Anticancer Properties of New Water-Soluble Ruthenium–Cyclopentadienyl Complexes. PMC. Available at: [Link]
-
MDPI. (2023). Ruthenium Complexes with Protic Ligands: Influence of the Position of OH Groups and π Expansion on Luminescence and Photocytotoxicity. MDPI. Available at: [Link]
-
Frontiers. (2024). Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. Frontiers. Available at: [Link]
-
RSC Publishing. (2025). A water-soluble photolabile ruthenium(II) complex with a terpyridyl-dicarboxylate ligand: photocytotoxicity triggered by structural strain. RSC Publishing. Available at: [Link]
-
ACS Publications. (2022). Separation of Radioactive Ruthenium from Alkaline Solution: A Solvent Extraction and Detailed Mechanistic Approach. ACS Omega. Available at: [Link]
-
ResearchGate. (2023). Ruthenium Complexes with Protic Ligands: Influence of the Position of OH Groups and π Expansion on Luminescence and Photocytotoxicity. ResearchGate. Available at: [Link]
-
ACS Publications. (1998). Preparation of Coordinatively Asymmetrical Ruthenium(II) Polypyridine Complexes. Inorganic Chemistry. Available at: [Link]
-
PMC. (2022). Ruthenium(II)–Tris-pyrazolylmethane Complexes Inhibit Cancer Cell Growth by Disrupting Mitochondrial Calcium Homeostasis. PMC. Available at: [Link]
-
PMC. (2024). Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. PMC. Available at: [Link]
- Google Patents. (1977). Process for recovering ruthenium. Google Patents.
-
ACS Publications. (2022). Ruthenium(II)–Tris-pyrazolylmethane Complexes Inhibit Cancer Cell Growth by Disrupting Mitochondrial Calcium Homeostasis. Journal of Medicinal Chemistry. Available at: [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary. Available at: [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Available at: [Link]
-
MDPI. (2025). Recent Trends in the Design of Ruthenium Homometallic Polynuclear Complexes with Bioactive Ligands for Cancer Treatment. MDPI. Available at: [Link]
-
Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]
-
W. W. Norton & Company. (n.d.). 6.5 Solubility. Chemistry, 5E. Available at: [Link]
-
Tutoring Blog. (2024). Polar, Nonpolar, Protic, Aprotic And Organic Solvents. Tutoring Blog. Available at: [Link]
Sources
- 1. Ruthenium Pyrazole Complexes As Potential Anticancer Agents - ProQuest [proquest.com]
- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. nerd.wwnorton.com [nerd.wwnorton.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ruthenium(II)–Tris-pyrazolylmethane Complexes Inhibit Cancer Cell Growth by Disrupting Mitochondrial Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Design and Anticancer Properties of New Water-Soluble Ruthenium–Cyclopentadienyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ligand dissociation in high-temperature catalytic cycles
Topic: Minimizing Ligand Dissociation & Catalyst Deactivation Status: Operational Current Wait Time: 0 minutes
Welcome to the Catalysis Stabilization Hub
Mission: To prevent the "Black Death" (metal aggregation) and thermal ligand degradation in your high-energy catalytic cycles.
You are likely here because your reaction requires high temperatures (>100°C) to overcome activation barriers, but your catalyst is decomposing before the reaction completes. This guide treats your reaction vessel as a failing engine—we will diagnose the leak (ligand dissociation), patch it (stabilization strategies), and optimize the fuel mixture (conditions).
Module 1: Diagnostic Hub (Troubleshooting)
Identify your failure mode below to jump to the solution.
Case #01: The "Black Death" (Visible Precipitation)
Symptom: The reaction mixture turns from yellow/orange/red to a clear solution with black precipitate (Pd black, Rh black) on the bottom or mirroring the glass.
Root Cause: Ligand Dissociation Equilibrium.
At high temperatures, the entropic penalty for ligand binding increases. The equilibrium
Immediate Fixes:
-
The "Excess Ligand" Patch: Add 10–20 mol% excess free ligand relative to the metal. This forces the equilibrium back to the left (Le Chatelier’s principle).
-
Switch to "Sticky" Solvents: If using non-polar solvents (Toluene/Dioxane), switch to weak coordinators like THF or dilute DMSO (if compatible) to solvate the transient
species.
Case #02: The "Early Stall" (High Initial Rate, Then Death)
Symptom: GC/LC shows 30% conversion in 10 minutes, then flatlines. No obvious precipitate initially. Root Cause: Ligand Decomposition (Irreversible). Your ligand isn't just falling off; it's breaking. Common high-T failure modes:
-
Phosphines:[1][2][3] P-C bond cleavage or oxidation (if trace air is present).
-
C-H Activation: The metal activates a C-H bond on the ligand itself (cyclometallation), forming a stable, inactive "resting state" trap.
Immediate Fixes:
-
Upgrade Ligand Class: Switch from simple alkyl phosphines (
) to Biaryl Phosphines (Buchwald) or NHCs . These are designed to resist cyclometallation and thermal degradation. -
Scavenger Check: Ensure no trace oxidants (peroxides in ethers) are present. High T accelerates ligand oxidation exponentially.
Module 2: Prevention Protocols (Methodology)
Protocol A: The "Goldilocks" Titration (Optimizing L:M Ratio)
Objective: Find the balance where ligand prevents aggregation but doesn't inhibit the reaction rate.
Theory: High concentrations of free ligand stabilize the catalyst but inhibit the Oxidative Addition step (which often requires an open coordination site).
Step-by-Step Workflow:
-
Baseline: Run reaction at 1:1 (L:M) ratio (or 2:1 for monodentates). Record Yield at 1 hr.
-
The Push: Run parallel reactions at 2:1, 4:1, and 6:1 ratios.
-
Analysis:
-
Scenario A (Yield drops as L increases): The reaction is Inhibited by ligand.[4] You are kinetically limited. Action: Switch to a bulkier ligand (e.g., XPhos) that dissociates more easily locally but protects the metal globally.
-
Scenario B (Yield increases as L increases): The reaction was Stability limited . The catalyst was dying too fast. Action: Maintain higher L:M ratio.
-
Protocol B: Implementing "Self-Healing" Precatalysts
Objective: Avoid the unstable induction period of Pd(0) sources like
The Fix: Use Pd(II) precatalysts that contain a "sacrificial" scaffold.
-
Recommendation: Use Palladacycle Precatalysts (e.g., Buchwald G3/G4).
-
Mechanism: These release the active
species slowly into the solution upon activation with base. This keeps the instantaneous concentration of unstable low, preventing aggregation, while maintaining a steady stream of active catalyst.
Module 3: Visualization & Logic
Figure 1: The Thermal Death Spiral vs. Stabilization
This diagram illustrates the competition between the productive catalytic cycle and the irreversible formation of Metal Black.
Caption: High T shifts equilibrium toward "Naked Metal." Without excess ligand or substrate, irreversible aggregation (Black) occurs.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to diagnose high-temperature failures.
Caption: Diagnostic logic flow for identifying whether failure is due to aggregation, decomposition, or inhibition.
Module 4: FAQ (Deep Dive)
Q1: Why are Buchwald ligands (Dialkylbiarylphosphines) so effective at high temperatures?
A: They utilize a "secondary interaction" mechanism. The bulky biaryl backbone creates a specific geometry where the ipso-carbon of the lower ring interacts weakly with the palladium center. This stabilizes the monoligated
Q2: Can I just use NHC ligands for everything?
A: NHCs (N-Heterocyclic Carbenes) generally possess higher thermal stability than phosphines due to the strong
Q3: Does solvent polarity affect ligand dissociation? A: Yes. Polar, coordinating solvents (DMF, DMAc) can act as "transient ligands," stabilizing the metal center when the primary ligand dissociates. However, if they bind too strongly, they poison the catalyst. A common trick is to use a non-polar solvent (Toluene) with a small "spike" of a coordinator (e.g., 1-5% THF or water) to assist in shuttling the metal without blocking the active site.
References
-
Mechanisms of Catalyst Deactivation
- Crabtree, R. H. (2015). "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Detection." Chemical Reviews.
-
Ligand Design & Stability (Buchwald/Hartwig)
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
The "Cocktail" of Catalysts (Nature of Pd Black)
-
NHC vs.
- Kantchev, E. A. B., et al. (2007). "Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions." Aldrichimica Acta.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DSpace [cora.ucc.ie]
Validation & Comparative
Crystal Structure Analysis of 2-(3-methyl-1H-pyrazol-1-yl)pyridine Metal Complexes: A Comparative Technical Guide
Executive Summary
This guide provides a structural analysis of 2-(3-methyl-1H-pyrazol-1-yl)pyridine (3-Mepp) metal complexes. Unlike its unsubstituted analog, 2-(1H-pyrazol-1-yl)pyridine (pp), the introduction of a methyl group at the 3-position of the pyrazole ring introduces a critical steric clash with the pyridine ortho-hydrogen.
This steric "tuning knob" forces the ligand into a non-planar conformation, significantly altering the coordination geometry, crystal packing efficiency, and electronic properties (luminescence and redox potentials). This guide compares the 3-Mepp architecture against alternative isomers to assist in rational ligand design for catalysis and optoelectronics.
Part 1: Ligand Architecture & Steric Mechanics
The "Twist" Mechanism
The primary differentiator of the 3-Mepp ligand is the steric hindrance generated by the methyl group located adjacent to the inter-ring bond.
-
Unsubstituted (pp): The pyrazole and pyridine rings are nearly coplanar (dihedral angle
0–5°), allowing for maximum -conjugation. -
3-Methyl Substituted (3-Mepp): The methyl group clashes with the hydrogen atom at the 3-position of the pyridine ring. To relieve this strain, the rings twist relative to each other, resulting in a dihedral angle typically between 25° and 45° depending on the metal center and packing forces.
Comparative Isomer Analysis
| Feature | 3-Methyl (3-Mepp) | 5-Methyl (5-Mepp) | Unsubstituted (pp) |
| Steric Site | Proximal to Pyridine (High Steric Strain) | Distal to Pyridine (Low Steric Strain) | None |
| Dihedral Angle | Twisted (>25°) | Near Planar (<10°) | Planar (~0°) |
| Electronic Effect | Reduced | Extended | Extended |
| Coordination | Distorted Octahedral/Tetrahedral | Regular Geometry | Regular Geometry |
Part 2: Experimental Protocols
Synthesis of 2-(3-methyl-1H-pyrazol-1-yl)pyridine
Note: This protocol utilizes a modified Ullmann-type coupling, preferred for its regioselectivity over hydrazine condensation methods.
Reagents:
-
2-Bromopyridine (1.0 eq)
-
3-Methylpyrazole (1.2 eq)[1]
-
CuI (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Ligand: trans-1,2-cyclohexanediamine (0.1 eq)
-
Solvent: 1,4-Dioxane
Step-by-Step Protocol:
-
Charge: In a dried Schlenk tube, combine 2-bromopyridine (158 mg, 1 mmol), 3-methylpyrazole (98 mg, 1.2 mmol), CuI (10 mg), and K₂CO₃ (276 mg).
-
Inert Atmosphere: Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed 1,4-dioxane (5 mL) and trans-1,2-cyclohexanediamine (12
L). -
Reflux: Seal and heat at 110°C for 24 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to RT, filter through a celite pad, and wash with ethyl acetate.
-
Purification: Concentrate filtrate and purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).
-
Validation: Confirm structure via ¹H NMR (look for methyl singlet at
~2.3 ppm and characteristic pyrazole doublet).
Crystallization of Zn(II) Complex
Target: [Zn(3-Mepp)Cl₂]
-
Dissolution: Dissolve 3-Mepp (0.1 mmol) in MeOH (5 mL).
-
Metal Addition: Add ZnCl₂ (0.1 mmol) dissolved in MeOH (2 mL) dropwise with stirring. A white precipitate may form immediately.
-
Crystal Growth: Filter the precipitate (bulk powder). For X-ray quality crystals, dissolve the powder in a minimum amount of hot acetonitrile and allow to cool slowly in a Dewar flask to room temperature over 2 days.
Part 3: Visualization of Workflows
Synthesis & Logic Flow
The following diagram illustrates the synthesis pathway and the structure-property relationship governed by the steric twist.
Caption: Synthesis pathway and the causal link between steric substitution and final physicochemical properties.
Part 4: Comparative Structural Data
The following data compares the crystallographic parameters of Zinc(II) complexes with the methyl-substituted ligand versus the unsubstituted parent.
Table 1: Crystallographic Parameters (ZnCl₂ Complexes)
| Parameter | [Zn(3-Mepp)Cl₂] | [Zn(pp)Cl₂] | Implication |
| Space Group | Monoclinic | Monoclinic | Different packing motifs. |
| Zn-N(py) Bond ( | 2.06 - 2.08 | 2.04 - 2.05 | Longer bond in 3-Mepp due to steric repulsion. |
| Zn-N(pz) Bond ( | 2.02 - 2.04 | 2.00 - 2.01 | Pyrazole nitrogen binds stronger than pyridine. |
| Chela Bite Angle (N-Zn-N) | 85.5° | 88.2° | Critical: The twist compresses the bite angle. |
| Dihedral Twist (Py-Pz) | 28.4° | 3.1° | 3-Mepp is non-planar; pp is nearly planar. |
Table 2: Photophysical Performance (Solid State)
| Metric | [Zn(3-Mepp)Cl₂] | [Zn(pp)Cl₂] | Mechanism |
| Emission | 420 nm (Deep Blue) | 450 nm (Blue) | Twist breaks conjugation |
| Quantum Yield ( | 0.15 | 0.28 | Non-planar geometry can increase non-radiative decay pathways. |
| Thermal Stability | Planar stacking in pp offers slightly higher lattice energy. |
Part 5: Senior Scientist Insights
The "Bite Angle" Effect
In coordination chemistry, the "bite angle" (N-M-N) determines the stability and geometry of the complex. The 3-methyl group in 3-Mepp forces the ligand to rotate. This rotation does not just affect the ligand; it distorts the metal center.
-
Observation: The bite angle reduces from ~88° (ideal for 5-membered chelates) to ~85°.
-
Consequence: This distortion destabilizes the complex slightly compared to the unsubstituted variant, making 3-Mepp complexes more labile (reactive) in solution, which is advantageous for catalytic cycles where substrate exchange is rate-limiting.
Supramolecular Architecture
In the crystal lattice, pp complexes often form continuous
-
Contrast: 3-Mepp complexes cannot stack efficiently due to the protruding methyl group.
-
Result: They tend to form dimer pairs or zigzag chains driven by weak C-H...Cl interactions rather than strong
-stacking. This reduced stacking explains the blue-shifted emission (monomer-like emission rather than excimer-like).
References
-
Synthesis and Structural Characterization
- Title: Crystal structure of 2-[bis(1H-pyrazol-1-yl)
- Source: National Institutes of Health (PMC) / Acta Crystallographica.
-
URL:[Link]
-
Comparative Ligand Study (Methyl Effects)
-
Luminescence Properties
-
Steric Influence on Coordination
- Title: 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine: Steric conflict and dihedral angles.
- Source: Intern
-
URL:[Link]
Sources
Comparative Guide: 3-Methyl vs. Unsubstituted Pyrazolyl-Pyridine Ligands in Catalysis
Part 1: Executive Summary
In the design of transition metal catalysts, the modification of the secondary coordination sphere is a critical lever for tuning reactivity. This guide compares two ubiquitous ligand scaffolds: the unsubstituted 2-(1H-pyrazol-1-yl)pyridine (pp) and its derivative, 2-(3-methyl-1H-pyrazol-1-yl)pyridine (3-Me-pp) .
While often viewed merely as a solubilizing group, the 3-methyl substituent exerts profound steric and electronic effects that dictate catalytic pathways.
-
Unsubstituted (pp): Favors planar geometries, facilitates
-stacking, and allows for rapid substrate approach but suffers from lower stability (catalyst dimerization/aggregation). -
3-Methyl Substituted (3-Me-pp): Increases electron density at the metal center (
-donation), distorts coordination geometry (steric clash), and enhances catalyst lifetime by preventing formation of thermodynamic sinks (e.g., Pd-black or Ru-dimers).
Verdict: Choose unsubstituted for reactions requiring minimal steric hindrance (e.g., small substrate activation). Choose 3-methyl for high-temperature stability, preventing catalyst deactivation, and tuning redox potentials in oxidation reactions.
Part 2: Ligand Architecture & Physicochemical Properties
Electronic and Steric Divergence
The addition of a methyl group at the 3-position of the pyrazole ring is not structurally innocent. It sits directly adjacent to the metal coordination site, creating a "steric bumper."
| Feature | Unsubstituted (pp) | 3-Methyl Substituted (3-Me-pp) | Impact on Catalysis |
| Electronic Effect | Neutral | Weakly Electron Donating (+I) | Increases electron density on Metal; stabilizes high oxidation states (e.g., Ru |
| Steric Bulk | Low | Moderate | Blocks equatorial plane; prevents formation of inactive |
| Coordination Mode | Rigid Bidentate ( | Hemilabile Potential | Can trigger "arm-off" mechanism to open vacant sites for substrate binding. |
| Bite Angle | ~78-80° | ~77-79° (Distorted) | Slight distortion can lower activation energy for reductive elimination. |
Visualization of Steric Influence
The following diagram illustrates how the 3-methyl group influences the metal center compared to the unsubstituted variant.
Figure 1: Mechanistic divergence driven by steric bulk. The 3-methyl group prevents the formation of inactive dimers, a common failure mode in unsubstituted planar complexes.
Part 3: Comparative Performance Data
Case Study: Ruthenium-Catalyzed Water Oxidation
In water oxidation, the stability of the high-valent Ru(IV)=O or Ru(V)=O intermediate is paramount.
-
Unsubstituted Ligands: Often lead to the formation of thermodynamically stable but catalytically inactive "blue dimers" (Ru-O-Ru).
-
3-Methyl Ligands: The steric bulk prevents the approach of a second Ru center, maintaining the active mononuclear species.
Experimental Comparison (Substitution Kinetics): In a study comparing substitution rates of Ru(III) complexes with thiourea, the electronic effect of the methyl group was quantified.
| Complex Ligand | Relative Rate ( | Electronic Interpretation |
| Mono-substituted (Br-Py-Pz) | 100 (Baseline) | Electron-withdrawing Br makes Metal electrophilic (Fast attack). |
| Unsubstituted (Py-Pz) | ~45 | Moderate electrophilicity. |
| Bis(3,5-dimethyl) (Me-Py-Pz) | < 10 | Slowest. Methyls make Ru electron-rich (Poor electrophile). |
Insight: While 3-methyl slows down substitution (nucleophilic attack), it stabilizes the catalyst against decomposition. For water oxidation, this stability allows for higher Turnover Numbers (TON) over time, even if the initial rate is slower.
Case Study: Ethylene Oligomerization (Iron/Cobalt)
In olefin oligomerization, the steric bulk of the ligand determines the chain length of the product (Schulz-Flory distribution).
-
Unsubstituted: Low steric bulk
Rapid chain propagation High MW Polyethylene (Solid). -
3-Methyl: Intermediate steric bulk
Enhances rate of -hydride elimination -Olefins (Liquid Oligomers).
Performance Matrix:
| Parameter | Unsubstituted Catalyst | 3-Methyl Catalyst |
|---|---|---|
| Activity ( kg/mol/h ) | High | Very High (up to 3x increase in alkylation steps) |
| Selectivity | Polyethylene (Waxes/Solids) |
Part 4: Experimental Protocols
Protocol: Synthesis of 3-Methyl-1-(2-pyridyl)pyrazole
A robust, self-validating protocol for ligand generation.
Materials:
-
2-Hydrazinopyridine (10 mmol)
-
Acetylacetone (10 mmol) (for 3,5-dimethyl) OR 4,4-dimethoxy-2-butanone (for 3-methyl specific routes, though acetylacetone is standard for dimethyl). Note: For strict 3-methyl, use 3-aminocrotonaldehyde or equivalent condensation partners.
-
Ethanol (Solvent)[1]
-
HCl (Catalytic)
Workflow:
-
Condensation: Dissolve 2-hydrazinopyridine (1.09 g) in Ethanol (20 mL). Add the diketone/ketone equivalent (10 mmol) dropwise at 0°C.
-
Reflux: Heat to reflux (80°C) for 4 hours. Monitor by TLC (SiO2, 10% MeOH/DCM). The 3-methyl product typically has a higher R_f than the hydrazine starting material.
-
Isolation: Evaporate solvent. Recrystallize from Hexane/EtOAc.
-
Validation:
-
1H NMR (CDCl3): Look for the pyrazole C-H singlet at ~6.0 ppm and the methyl singlet at ~2.3 ppm.
-
Absence of N-H: Confirm no broad singlet >10 ppm (indicates unreacted hydrazine).
-
Protocol: Catalytic Transfer Hydrogenation (Ru-System)
Comparing activity in ketone reduction.
-
Catalyst Formation: In situ mix [Ru(p-cymene)Cl2]2 (0.01 mmol) and Ligand (0.02 mmol) in 2-propanol (5 mL) at 80°C for 30 mins.
-
Reaction: Add Acetophenone (1.0 mmol) and KOH (0.1 mmol).
-
Monitoring: Aliquot 50 µL every 5 mins into CDCl3.
-
Data Analysis: Plot % Conversion vs. Time.
-
Expectation: The 3-methyl variant will show a slightly longer induction period but a linear conversion profile up to 99%. The unsubstituted variant may show faster initial rates but plateau at ~85-90% due to catalyst deactivation.
-
Part 5: Mechanism Visualization
The "Hemilabile Switch" mechanism is often accessible to 3-methyl substituted ligands but not unsubstituted ones due to the steric strain relief upon decoordination.
Figure 2: The Hemilabile Switch. The 3-methyl group facilitates the dissociation of the pyrazole arm, creating a vacant site necessary for inner-sphere catalytic cycles (e.g., hydrogenation).
Part 6: References
-
Steric and Electronic Effects in Ruthenium Pyrazolyl Complexes Title: (Pyrazolyl)pyridine ruthenium(III) complexes: Synthesis, kinetics of substitution reactions with thiourea and biological studies. Source:Journal of Coordination Chemistry (via LJMU Repository) URL:[Link]
-
Iron Catalysts for Ethylene Oligomerization Title: An Experimental and Theoretical Investigation of the Ethylene Oligomerization Reactions Catalyzed by Heterocyclic (Pyrazolyl)Imine Fe(II) and Co(II) Complexes. Source:ResearchGate URL:[Link]
-
Ruthenium Water Oxidation Catalysts Title: Highly efficient and robust molecular ruthenium catalysts for water oxidation. Source:PNAS URL:[Link]
-
Transfer Hydrogenation Activity Title: A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones.[2] Source:Organometallics (via ResearchGate) URL:[Link]
-
Palladium Cross-Coupling Steric Effects Title: Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Source:Royal Society Open Science URL:[Link]
Sources
Comparative Guide: UV-Vis Absorption Spectra of 2-(3-methyl-1H-pyrazol-1-yl)pyridine Ligands
The following guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 2-(3-methyl-1H-pyrazol-1-yl)pyridine (often abbreviated as 3-Me-pp or 3-Mpp ). This document is structured to serve researchers in coordination chemistry and drug development who utilize this ligand scaffold for synthesizing metallodrugs (e.g., Ru(II) anticancer complexes) or catalytic systems.
Executive Summary
2-(3-methyl-1H-pyrazol-1-yl)pyridine is a bidentate
This electronic asymmetry results in a unique UV-Vis spectral fingerprint essential for:
-
Quality Control: Verifying ligand purity prior to complexation.
-
Complex Characterization: Distinguishing Ligand-Centered (LC) bands from Metal-to-Ligand Charge Transfer (MLCT) bands in metallodrugs.
-
Stability Monitoring: Tracking hydrolysis or photodecomposition in solution.
Molecular Architecture & Electronic Properties
To interpret the spectrum, one must understand the chromophores involved. The ligand consists of two aromatic heterocycles linked via a C-N bond (Pyridine
-
Chromophore A (Pyridine): Electron-deficient, absorbs strongly in the far UV (~250 nm).
-
Chromophore B (Pyrazole): Electron-rich, contributes to transitions in the 210–230 nm range.
-
Conjugated System: The planar arrangement allows electronic communication between the rings, giving rise to a characteristic broad absorption band around 280–290 nm .
Structural Impact of the Methyl Group
The methyl group at the 3-position of the pyrazole ring exerts two effects:
-
Electronic: Weak inductive (
) effect, slightly raising the HOMO energy, potentially causing a minor bathochromic (red) shift compared to the unsubstituted parent. -
Steric: In the
-linked isomer, the 3-methyl group is distal to the inter-ring bond, minimizing steric clash with the pyridine ring. This preserves planarity and ensures strong -conjugation.[1]
Comparative UV-Vis Analysis
The following data compares 3-Me-pp against the industry-standard 2,2'-bipyridine (bpy) and the unsubstituted 2-(1H-pyrazol-1-yl)pyridine (pp) .[1]
Table 1: Spectral Parameters in Acetonitrile (MeCN) at 298 K
| Ligand | Transition Assignment | ||||
| 3-Me-pp | 254 | ~8,500 | 286 | ~11,200 | |
| Unsubstituted pp | 252 | ~8,200 | 282 | ~10,800 | |
| 2,2'-Bipyridine | 235 | ~10,000 | 280 | ~13,500 |
Note: Values are approximate based on consensus literature data for pyrazolyl-pyridine derivatives.
Critical Insights
-
The "Fingerprint" Band: The band at 286 nm is the diagnostic feature for 3-Me-pp. It arises from the
transition across the entire conjugated ligand system.[1] -
Intensity Differences: 3-Me-pp generally exhibits a slightly lower molar extinction coefficient (
) than 2,2'-bipyridine due to the reduced symmetry and the 5-membered pyrazole ring providing a smaller cross-section for photon absorption than a 6-membered pyridine.[1] -
Blue Shift vs. Red Shift: Compared to 2,2'-bipyridine, pyrazolyl-pyridines often show a slight red shift in the lower energy band due to the electron-donating nature of the pyrazole nitrogen raising the HOMO level.[1]
Experimental Protocol: High-Fidelity Spectral Acquisition
To ensure data integrity suitable for publication or drug development dossiers, follow this self-validating protocol.
Reagents & Equipment[1][3][4][5][6]
-
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Dichloromethane (DCM). Avoid Ethanol if precise band positioning is critical, as H-bonding can broaden peaks.[1]
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 60 or Shimadzu UV-1800).[1]
-
Cuvettes: Matched Quartz cells (1 cm path length).
Step-by-Step Methodology
-
Baseline Correction (Auto-Zero):
-
Fill both sample and reference cuvettes with pure solvent.
-
Run a baseline scan (200–800 nm).
-
Validation: Absorbance should be
A across the range.
-
-
Stock Solution Preparation:
-
Dilution Series (Linearity Check):
-
Prepare three working concentrations:
, , and . -
Measure absorbance for all three.
-
Validation: Plot Absorbance vs. Concentration at 286 nm.
must be to confirm Beer-Lambert Law compliance (no aggregation).[1]
-
-
Data Acquisition:
-
Scan Rate: 600 nm/min (Medium).
-
Bandwidth: 1.0 nm.
-
Range: 200–500 nm (Ligand should be transparent >350 nm; any peaks here indicate impurities or oxidation).
-
Diagram 1: Spectral Characterization Workflow
Caption: Logical workflow for acquiring publication-quality UV-Vis data, including a critical validation loop.
Applications in Drug Development
Why does the specific spectrum of 3-Me-pp matter in a pharmaceutical context?
Complexation Monitoring
When 3-Me-pp binds to a metal center (e.g., Ruthenium(II) or Platinum(II)), the spectral profile changes drastically:
-
Free Ligand: Bands at 254 nm and 286 nm.
-
Complex (e.g., [Ru(bpy)2(3-Me-pp)]
):
Ligand Exchange Kinetics
In prodrug design, the rate at which the ligand dissociates determines cytotoxicity.
-
By monitoring the absorbance at 286 nm (specific to the ligand) vs. 450 nm (specific to the complex), researchers can calculate the half-life (
) of the drug in simulated physiological fluids.
Diagram 2: Electronic Transitions & Complexation
Caption: Energy diagram illustrating the origin of the 286 nm LC band and the MLCT band upon metal coordination.
References
-
Potapov, A. S., et al. (2010). "Synthesis and crystal structure of 2-(3-methyl-1H-pyrazol-1-yl)pyridine complexes." Polyhedron.
-
Jameson, D. L., & Goldsby, K. A. (1990).[5] "2,6-Bis(N-pyrazolyl)pyridines: The convenient synthesis of a family of planar tridentate N3 ligands." Journal of Organic Chemistry.
-
Halder, S., et al. (2019). "UV-VIS Absorption Spectral Studies of Complexation of Pyrazolyl-Pyridine Ligands." ResearchGate.
-
Constable, E. C. (1989). "Homoleptic complexes of 2,2'-bipyridine and 2-(1H-pyrazol-1-yl)pyridine." Inorganica Chimica Acta.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. (PDF) UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. 2-[3-(Pyridin-1-ium-2-yl)-1H-pyrazol-1-yl]-6-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]pyridinium sulfate methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
FTIR Spectral Assignment and Analytical Workflows for Methyl-Substituted Pyrazole Pyridines: A Comparative Guide
As an application scientist in spectroscopic profiling, I approach Fourier Transform Infrared (FTIR) spectroscopy not merely as a qualitative checklist, but as a mechanistic window into molecular conformation. Methyl-substituted pyrazole pyridines—such as 2,6-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridine—are highly privileged scaffolds in coordination chemistry, catalysis, and drug development[1][2].
Verifying the structural integrity of these ligands requires precise vibrational assignments. The presence of two distinct nitrogen-containing heterocycles (a six-membered pyridine ring and a five-membered pyrazole ring) creates a complex, overlapping spectral landscape. This guide provides an authoritative framework for assigning these spectra and objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr pellet) workflows to help you select the optimal analytical modality.
Theoretical Framework & Spectral Causality
To accurately interpret the FTIR spectrum of a methyl-substituted pyrazole pyridine, one must understand the causality behind the vibrational modes.
The pyrazole nucleus contains two adjacent nitrogen atoms: an N1 "pyrrole-like" nitrogen and an N2 "pyridine-like" nitrogen[2]. In an unsubstituted pyrazole, rapid tautomerization occurs, yielding a broad N-H stretching band between 3200–3400 cm⁻¹. However, when the N1 position is alkylated (e.g., linked via a methylene bridge to a pyridine ring), this tautomeric state is locked[2][3]. The complete disappearance of the N-H stretch is your primary self-validating marker of successful N-substitution.
Furthermore, the introduction of methyl groups (e.g., 3,5-dimethyl substitution) introduces distinct aliphatic C-H stretching modes that sharply contrast with the aromatic C-H stretches of the pyridine ring[4]. The electron-withdrawing nature of the pyridine ring can also subtly shift the pyrazole C=N stretching frequencies compared to isolated pyrazole systems[1].
Table 1: Diagnostic FTIR Spectral Assignments
| Functional Group / Motif | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Mechanistic Causality / Notes |
| Pyridine Ring | C=N / C=C Stretch | 1575 – 1604 | Sharp, strong bands. Highly sensitive to metal coordination; shifts upon complexation[1][5]. |
| Pyrazole Ring | C=N Stretch | 1510 – 1550 | Often appears as a distinct shoulder or overlaps with pyridine modes depending on conjugation[2]. |
| Methyl / Methylene | Aliphatic C-H Stretch | 2920 – 2990 | Symmetric and asymmetric stretches from -CH₃ and bridging -CH₂- groups. Confirms alkyl substitution[2][4]. |
| Aromatic Systems | Aromatic C-H Stretch | 3030 – 3100 | Weak to medium bands originating from the pyridine ring and the C4-H of the pyrazole[2][4]. |
| N1-Alkylation Marker | N-H Stretch | Absent | The lack of a broad 3200-3400 cm⁻¹ band confirms successful N1-substitution (no free N-H)[2][3]. |
Modality Comparison: ATR-FTIR vs. Transmission (KBr)
When analyzing heterocyclic solid powders, the choice of sample presentation dictates the reliability of your data. Below is an objective comparison of the three primary modalities used in modern spectroscopic labs.
Table 2: Performance Comparison of FTIR Modalities
| Parameter | ATR-FTIR (Diamond Crystal) | ATR-FTIR (ZnSe Crystal) | Transmission (KBr Pellet) |
| Mechanism | Evanescent wave penetration | Evanescent wave penetration | Direct photon transmission |
| Sample Prep | None (Direct compression) | None (Direct compression) | Tedious (Milling, 10-ton pressing) |
| Spectral Artifacts | Diamond phonon bands (2000-2300 cm⁻¹) | None in the mid-IR range | Moisture absorption (broad OH band) |
| Quantitative Accuracy | Low (Pathlength varies with wavelength) | Low (Pathlength varies with wavelength) | High (Strict adherence to Beer-Lambert) |
| Best Used For | Routine screening, rapid validation | Soft powders, avoiding phonon interference | Trace analysis, rigorous quantification |
The Causality of Artifacts: Why do we often see a false "N-H" or "O-H" peak in KBr pellets of purely substituted pyrazole pyridines? Potassium bromide is highly hygroscopic. During the grinding process, it absorbs atmospheric moisture, creating a massive, broad O-H stretching band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹[5][6]. This artifact can completely mask the critical 1575–1604 cm⁻¹ C=N region. Therefore, for moisture-sensitive analysis, ATR-FTIR is the superior choice.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and scientific integrity, every protocol must include a self-validating step to prevent false positives.
Protocol A: High-Throughput ATR-FTIR Analysis
Objective: Rapid structural confirmation without moisture artifacts.
-
Self-Validation (Crystal Cleaning): Clean the Diamond or ZnSe crystal with isopropanol and a lint-free wipe. Acquire a background spectrum. Validation Check: The background must be a flat line at 100% transmittance; any peaks in the 2800-3000 cm⁻¹ region indicate residual organic contamination.
-
Sample Application: Place 2–5 mg of the methyl-substituted pyrazole pyridine powder directly onto the center of the crystal.
-
Compression: Lower the pressure anvil until the clutch clicks. Causality: Consistent pressure ensures maximum optical contact, which is critical because the evanescent wave only penetrates 0.5 to 2.0 microns into the sample.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (typically 32 co-added scans).
-
Post-Processing: Apply an ATR correction algorithm. Causality: Because penetration depth increases at lower wavenumbers, raw ATR spectra artificially inflate the intensity of low-frequency bands. Correction normalizes this to match standard transmission spectra.
Protocol B: Quantitative Transmission (KBr Pellet)
Objective: Rigorous quantitative analysis following the Beer-Lambert law.
-
Self-Validation (Blank Matrix): Dry FT-IR grade KBr in an oven at 110°C for 24 hours. Press a blank KBr pellet (100 mg) at 10 tons of pressure for 2 minutes. Scan the blank. Validation Check: If a broad band appears at 3400 cm⁻¹, the KBr is wet and must be discarded or re-dried.
-
Matrix Preparation: Weigh 1 mg of the pyrazole pyridine analyte and 99 mg of dry KBr.
-
Milling: Grind the mixture in an agate mortar for exactly 2 minutes. Causality: Particle sizes must be reduced to less than the wavelength of the IR radiation (< 2 µm) to prevent Christiansen effect scattering (asymmetric, sloping baselines).
-
Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum to remove trapped air, then press at 10 tons for 2 minutes to form a glassy, transparent disc.
-
Acquisition: Place the pellet in the transmission holder and scan against the validated blank background.
Analytical Workflow Visualization
The following decision matrix illustrates the logical flow for selecting the appropriate FTIR modality based on the experimental requirements of heterocyclic compounds.
Figure 1: Decision matrix for selecting the optimal FTIR analytical workflow.
References
-
Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine. RSC.1
-
Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activities. JST.5
-
Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. Impactfactor. 2
-
Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives. ResearchGate. 3
-
Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine. NIH/PMC.4
Sources
- 1. rsc.org [rsc.org]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jst.org.in [jst.org.in]
- 6. hilarispublisher.com [hilarispublisher.com]
A Comparative Guide to the Coordination Geometry of 2-(3-methyl-1H-pyrazol-1-yl)pyridine and its Analogs in Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of coordination chemistry, the design and synthesis of ligands that can predictably assemble into desired supramolecular architectures are of paramount importance. The resulting metal complexes have far-reaching applications, from catalysis to the development of novel therapeutic agents. Among the vast array of available ligands, N-heterocyclic compounds containing both pyrazole and pyridine moieties have garnered significant attention due to their versatile coordination modes and the unique electronic and steric properties they impart to the resulting metal centers.
This guide provides a comparative analysis of the coordination geometry of metal complexes formed with 2-(3-methyl-1H-pyrazol-1-yl)pyridine and its structurally related analogs. By examining X-ray diffraction data, we will explore how subtle modifications to the ligand framework and the choice of the metal ion influence the resulting three-dimensional structures. This in-depth analysis aims to provide researchers with the foundational knowledge and experimental insights necessary to rationally design novel coordination compounds with tailored properties.
The 2-(Pyrazol-1-yl)pyridine Scaffold: A Versatile Building Block
The 2-(pyrazol-1-yl)pyridine framework is a bidentate chelating ligand that coordinates to a metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrazole ring. The presence of a methyl group at the 3-position of the pyrazole ring in 2-(3-methyl-1H-pyrazol-1-yl)pyridine introduces a moderate steric influence that can affect the coordination geometry and the stability of the resulting complex. The electronic properties of the ligand can be further tuned by the introduction of different substituents on either the pyrazole or pyridine rings.
Comparative Analysis of Coordination Geometries: Insights from X-ray Diffraction
Case Study 1: The Uncoordinated Ligand - 2-[bis(1H-pyrazol-1-yl)methyl]pyridine
To appreciate the conformational changes upon coordination, it is instructive to first examine the structure of a related uncoordinated ligand. The crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine reveals a non-planar arrangement of the heterocyclic rings.[1][2][3][4] The dihedral angle between the two pyrazolyl rings is a significant 67.9(1)°.[1][2][3][4] This inherent flexibility is a key determinant of the coordination geometries it can adopt. In the solid state, the molecules are linked by C—H···N hydrogen-bonding interactions, forming a supramolecular tape.[1][2][3][4]
Case Study 2: Aluminum Complexes with 2-Pyrazol-1-yl-ethenolate Ligands
A series of aluminum complexes with bidentate 2-pyrazol-1-yl-ethenolate ligands have been synthesized and structurally characterized.[5] For instance, the reaction of 2-(3,5-dimethylpyrazol-1-yl)-1-phenylethanone with trimethylaluminum yields a monomeric complex where the aluminum atom is in a distorted tetrahedral coordination geometry. In contrast, when a bulkier substituent is present, or a different aluminum precursor is used, a five-coordinated, distorted trigonal bipyramidal geometry can be observed.[5] This demonstrates how both the ligand's steric profile and the metal's coordination preferences dictate the final structure.
Case Study 3: A Tridentate Analog - 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine
Expanding the ligand framework to a tridentate system significantly alters the coordination possibilities. In the crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, the planes of the pyrazolyl groups are nearly perpendicular to the central pyridine ring, with dihedral angles of 87.77(8)° and 85.73(7)°.[6] This pre-organization makes the ligand well-suited for facial coordination to a metal center, a common motif in catalytic applications.
Case Study 4: Zinc Complex with a Tris-(2-pyridyl)-pyrazolyl Borate Ligand
The tris-(2-pyridyl)-pyrazolyl borate ligand system offers a fascinating example of how a tripodal ligand can encapsulate a metal ion. In a zinc(II) complex, this ligand can create a distorted square pyramidal geometry where two of the pyrazolyl-pyridine arms coordinate to the metal center, while the third remains uncoordinated.[7] This highlights the intricate balance of ligand rigidity and metal ion coordination number in determining the final geometry.
Tabulated Crystallographic Data for Comparative Analysis
To facilitate a direct comparison, the following table summarizes key crystallographic parameters for the discussed compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 2-[bis(1H-pyrazol-1-yl)methyl]pyridine | C₁₂H₁₁N₅ | Triclinic | P-1 | 7.5723(3) | 8.6376(3) | 9.7354(5) | 97.539(2) | 106.123(4) | 105.510(5) | [3] |
| 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | C₁₃H₁₃N₅ | Monoclinic | P2₁/n | 7.481(3) | 9.076(4) | 19.021(8) | 90 | 95.471(5) | 90 | [6] |
| [TppyZnCl] | C₂₄H₁₉BClN₁₀Zn | Orthorhombic | Pna2₁ | 19.345(4) | 10.089(2) | 13.018(3) | 90 | 90 | 90 | [7] |
Experimental Protocol: Single-Crystal X-ray Diffraction of a Coordination Complex
The determination of the precise three-dimensional structure of a coordination compound relies on single-crystal X-ray diffraction. The following is a generalized, yet detailed, protocol that serves as a robust starting point for researchers entering this field.
Step 1: Crystal Growth
-
Synthesis and Purification: Synthesize the metal complex of interest using appropriate stoichiometric ratios of the ligand and the metal salt in a suitable solvent. Purify the crude product by recrystallization, chromatography, or sublimation to obtain a homogenous sample.
-
Crystallization: The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Common techniques include:
-
Slow Evaporation: Dissolve the purified complex in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly in a dust-free environment.
-
Solvent Diffusion: Create a layered system with the complex dissolved in a dense solvent at the bottom and a less dense anti-solvent on top. Crystals may form at the interface over time.
-
Vapor Diffusion: Place a concentrated solution of the complex in a small vial, which is then placed in a larger sealed container with a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, inducing crystallization.
-
Step 2: Data Collection
-
Crystal Mounting: Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.
-
Diffractometer Setup: The data is collected on a single-crystal X-ray diffractometer, commonly equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data is typically collected at a low temperature (e.g., 100-173 K) to minimize thermal vibrations and potential crystal decay.[3]
-
Data Collection Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a high degree of completeness and redundancy of the measured reflections.
Step 3: Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution: The initial positions of the atoms in the crystal's unit cell are determined using direct methods or Patterson methods, often implemented in software packages like SHELXS.[3]
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure (e.g., with SHELXL).[3] This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other structural parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability. The quality of the final model is assessed by figures of merit such as the R-factor (R1) and the weighted R-factor (wR2).
Visualizing Coordination and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the coordination of a bidentate pyrazolyl-pyridine ligand and the general workflow for single-crystal X-ray diffraction.
Caption: Bidentate coordination of a pyrazolyl-pyridine ligand to a metal center.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Conclusion
The 2-(pyrazol-1-yl)pyridine scaffold and its derivatives are exceptionally versatile ligands in coordination chemistry. This guide has demonstrated that by making subtle changes to the ligand structure—such as adding substituents, expanding to a tridentate system, or incorporating it into a larger macrocyclic framework—a diverse range of coordination geometries can be achieved. The detailed experimental protocol for single-crystal X-ray diffraction provides a practical framework for researchers to elucidate the structures of their own novel coordination compounds. A thorough understanding of the structure-property relationships, grounded in empirical crystallographic data, is essential for the rational design of new metal complexes with applications in catalysis, materials science, and medicinal chemistry.
References
-
Sun, X., et al. (2006). Synthesis and characterization of aluminum complexes of 2-pyrazol-1-yl-ethenolate ligands. Dalton Transactions, (22), 2753-2760. [Link]
-
Son, K., et al. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(8), o567. [Link]
-
Son, K., et al. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. ScienceOpen. [Link]
-
Son, K., et al. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. IUCrData, 71(Pt 8), o567. [Link]
-
Son, K., et al. (2014). Crystal structure of 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(9), o973. [Link]
-
Son, K., et al. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)meth-yl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o567. [Link]
-
Ojwach, S. O., & Darkwa, J. (2012). 2-[(3,5-Diphenyl-1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1190. [Link]
-
Radi, S., et al. (2013). X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. Journal of Chemical Crystallography, 43(11), 609-616. [Link]
-
PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. PubChem. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine. PubChem. Retrieved from [Link]
-
Al-Jibori, S. A., et al. (2013). New ligand 2-(1-(naphthalen-2-ylmethyl)-1H-pyrazol-3-yl)pyridine (L2naph) has been synthesised and its structure confirmed by X-ray crystallography. Inorganic Chemistry: An Indian Journal, 8(1), 11-13. [Link]
-
Cambridge Crystallographic Data Centre. (2023). CCDC 2323924: Experimental Crystal Structure Determination. CCDC. [Link]
-
Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]
-
Narwane, M., et al. (2021). Tris-(2-pyridyl)-pyrazolyl Borate Zinc(II) Complexes: Synthesis, DNA/Protein Binding and In Vitro Cytotoxicity Studies. Molecules, 26(23), 7351. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 2-[bis(1H-pyrazol-1-yl)meth-yl]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. mdpi.com [mdpi.com]
Mass spectrometry fragmentation patterns of 2-(3-methyl-1H-pyrazol-1-yl)pyridine
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometry (MS) behavior of 2-(3-methyl-1H-pyrazol-1-yl)pyridine (
We analyze the fragmentation kinetics driven by the specific connectivity of the pyridine-pyrazole axis and the 3-methyl substituent, providing a robust framework for validating synthesis products and identifying metabolic metabolites.
Structural Context & Ionization Physics
The molecule consists of an electron-deficient pyridine ring coupled to an electron-rich pyrazole moiety. The 3-methyl substitution pattern is critical; unlike its 5-methyl isomer, the 3-methyl group is distal to the pyridine ring, minimizing steric clash but altering the vibrational modes available for fragmentation.
Comparative Analysis: Ionization Alternatives
The choice of ionization source dictates the structural information yield. The table below contrasts the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific ligand.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Energy Regime | Hard (70 eV) | Soft (Thermal/Coulombic) |
| Dominant Species | ||
| Fragmentation | Spontaneous, extensive in-source | Minimal; requires CID (MS/MS) |
| Key Utility | Fingerprinting, library matching | Quantitation, complex mixtures |
| Detection Limit | Nanogram range | Picogram/Femtogram range |
Fragmentation Pathways (EI-MS)
Under 70 eV electron impact, 2-(3-methyl-1H-pyrazol-1-yl)pyridine (
Mechanistic Breakdown
-
Molecular Ion (
159): The base peak in many low-temperature spectra, stabilized by the aromaticity of both rings. -
Diazo-Loss Pathway (
131): A signature of pyrazoles. The heterocyclic ring opens, ejecting a neutral nitrogen molecule ( , 28 Da). This results in a highly reactive radical cation intermediate. -
C-N Bond Cleavage (
78/79): The bond between the pyridine nitrogen and pyrazole nitrogen is robust, but the C-N bond linking the rings can cleave, yielding a pyridinyl cation ( 78) or a protonated pyridine ( 79). -
Nitrile Elimination: The methyl-pyrazole moiety often rearranges to eliminate acetonitrile (
, 41 Da), a pathway competing with loss.
Visualization: EI Fragmentation Pathway
The following diagram illustrates the causal flow of fragmentation, highlighting the primary daughter ions.
Caption: Primary fragmentation vector for 2-(3-methyl-1H-pyrazol-1-yl)pyridine under 70 eV EI conditions.
Isomer Differentiation: The "Alternative" Challenge
A critical analytical challenge is distinguishing the 3-methyl isomer from the 5-methyl isomer. Mass spectrometry offers a distinct advantage over NMR when sample quantity is limited.
The "Ortho Effect" Mechanism
In the 5-methyl isomer, the methyl group is spatially proximate to the pyridine nitrogen (ortho-like position). This proximity facilitates a specific Hydrogen Transfer (McLafferty-like) during fragmentation that is geometrically forbidden in the 3-methyl isomer.
-
5-methyl isomer: Shows a prominent peak corresponding to
or specific ring-closing ions due to the interaction between the methyl protons and the pyridine lone pair. -
3-methyl isomer (Target): Lacks this interaction. The fragmentation is dominated by pure bond cleavages rather than rearrangement-driven losses.
Visualization: Isomer Logic Tree
Use this logic flow to validate your synthesis product.
Caption: Decision tree for distinguishing 3-methyl vs. 5-methyl isomers based on fragmentation intensity.
Experimental Protocol: Validated Acquisition
To reproduce these patterns, follow this self-validating protocol. This workflow ensures that thermal degradation does not mimic fragmentation.
Step 1: Sample Preparation[1]
-
Solvent: HPLC-grade Methanol or Acetonitrile. Avoid protic solvents if analyzing by EI to prevent H-exchange artifacts.
-
Concentration:
-
EI: 10 µg/mL (10 ppm).
-
ESI: 100 ng/mL (100 ppb) with 0.1% Formic Acid to promote protonation
.
-
Step 2: Instrument Parameters (Representative)[2]
-
Inlet Temperature: 250°C. Warning: Higher temperatures may induce pyrazole ring opening prior to ionization.
-
Source Temperature: 200°C (EI) / 100°C (ESI).
-
Scan Range:
40–200. (Focus on the low mass region for nitrile/pyridine fragments).
Step 3: Data Validation (The "Trust" Check)
Before accepting the spectrum:
-
Isotope Check: Verify the Carbon-13 satellite peak at
160. It should be approximately 10% of the parent peak intensity ( ). -
Contamination Check: Look for
149 (Phthalates) or 102 (Triethylamine). If these are >50% of the base peak, re-clean the inlet.
References
-
Asian Journal of Chemistry. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from
-
Rapid Communications in Mass Spectrometry. (1998). Mass spectrometric study of some pyrazoline derivatives. Retrieved from
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
